Isobavachalcone

Catalog No.
S530878
CAS No.
20784-50-3
M.F
C20H20O4
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobavachalcone

CAS Number

20784-50-3

Product Name

Isobavachalcone

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+

InChI Key

DUWPGRAKHMEPCM-IZZDOVSWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Isobavachalcone; Corylifolinin.

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C

The exact mass of the compound Isobavachalcone is 324.1362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Isobavachalcone plant sources Psoralea corylifolia

Author: Smolecule Technical Support Team. Date: February 2026

Isobavachalcone: Source and Chemical Profile

This compound (IBC) is a prenylated chalcone, a class of flavonoids known for enhanced biological activity and bioavailability due to the lipophilic prenyl side-chain [1]. It is primarily isolated from the seeds of *Psoralea corylifolia* L. (commonly known as Babchi or Buguzhi), a plant used extensively in Traditional Chinese Medicine (TCM) and Ayurveda [2] [1] [3].

Psoralea corylifolia' mature fruit, referred to as Psoraleae Fructus in TCM, contains a diverse array of over 163 identified chemical compounds [4]. The table below summarizes IBC and other key bioactive compounds in the plant [5] [6] [4].

Compound Name Class Key Pharmacological Activities
This compound Flavonoid (Prenylated chalcone) Anticancer, antibacterial, antiviral, anti-inflammatory, ACAT inhibition [2] [1] [7].
Bakuchiol Monoterpene phenol Estrogenic, cardioprotective, antioxidant, skincare (anti-aging) [5] [4] [8].
Psoralen Coumarin Photosensitizing (used in vitiligo treatment), potential hepatotoxicity [6] [4].
Isopsoralen Coumarin Similar to psoralen, estrogenic, anti-osteoporosis [4] [9].
Bavachin Flavonoid ACAT inhibition, estrogenic [8] [7].

Pharmacological Mechanisms and Key Experimental Data

This compound exhibits a wide range of biological activities. The table below summarizes quantitative data and mechanistic insights from key cellular and biochemical studies.

Pharmacological Activity Experimental Model/Assay Key Findings Mechanistic Insights
Anticancer Human colorectal cancer (CRC) cell lines (Cell viability, colony formation, apoptosis assays) [2]. Inhibited cell proliferation & induced apoptosis in a dose- and time-dependent manner [2]. Downregulated Wnt/β-catenin signaling by inhibiting the AKT/GSK-3β pathway; altered Bax/Bcl-2 ratio, increased cleaved caspase-3 & PARP [2].
ACAT Inhibition In vitro ACAT enzyme assay using rat liver microsomes; HepG2 cells [7]. IC₅₀ = 48.0 μM; decreased cholesteryl ester formation in HepG2 cells [7]. Acts as a non-competitive inhibitor of ACAT, an enzyme key to cholesterol esterification [7].
Antioxidant In vitro assays (DPPH, ABTS, FRAP, ORAC) on P. corylifolia extract [9]. Methanolic extract showed significant radical scavenging capacity and high phenolic content [9]. Network pharmacology suggests IBC and other compounds may target oxidative stress pathways (HIF-1, AMPK, AGE-RAGE) and key genes like TDP1 and APEX1 [9].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of core experimental methodologies.

1. Cell Viability and Proliferation Assay (CCK-8)

  • Purpose: To determine the inhibitory effect of IBC on cancer cell growth [2].
  • Procedure:
    • Seed colorectal cancer cells (e.g., HCT116, SW480) in 96-well plates.
    • After cell adherence, treat with a gradient of IBC concentrations for 24, 48, or 72 hours.
    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability percentage and the half-maximal inhibitory concentration (IC₅₀).

2. Apoptosis Analysis by Flow Cytometry

  • Purpose: To quantify apoptotic cells after IBC treatment [2].
  • Procedure:
    • Harvest IBC-treated and control cells (both adherent and floating).
    • Wash cells with cold PBS and resuspend in Annexin V binding buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.
    • Analyze stained cells by flow cytometry within 1 hour.
    • distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

3. ACAT Enzyme Inhibition Assay

  • Purpose: To evaluate the inhibitory effect of IBC on ACAT activity [7].
  • Procedure:
    • Prepare rat liver microsomes containing ACAT.
    • In a reaction mixture, combine microsomes, an ACAT co-factor, cholesterol, and the test compound (IBC).
    • Initiate the reaction by adding ¹⁴C-oleoyl-CoA.
    • After incubation, terminate the reaction and extract the cholesteryl esters.
    • Measure the radioactivity of the synthesized cholesteryl [¹⁴C]oleate using a liquid scintillation counter.
    • Calculate the percentage inhibition and IC₅₀ value.

Research Workflows and Pathways

The anticancer mechanism of IBC and its biosynthesis pathway can be visualized as follows.

G cluster_pathway IBC Anticancer Mechanism (Colorectal Cancer) IBC IBC Inhibits AKT Inhibits AKT IBC->Inhibits AKT Downregulates ↑ Bax/Bcl-2 Ratio ↑ Bax/Bcl-2 Ratio IBC->↑ Bax/Bcl-2 Ratio Alters ↑ Cleaved Caspase-3 ↑ Cleaved Caspase-3 IBC->↑ Cleaved Caspase-3 Induces ↑ Cleaved PARP ↑ Cleaved PARP IBC->↑ Cleaved PARP Induces ↓ XIAP, Survivin ↓ XIAP, Survivin IBC->↓ XIAP, Survivin Downregulates Apoptosis Apoptosis Activates GSK-3β Activates GSK-3β Inhibits AKT->Activates GSK-3β Inhibits β-catenin Inhibits β-catenin Activates GSK-3β->Inhibits β-catenin Downregulates Wnt signaling Downregulates Wnt signaling Inhibits β-catenin->Downregulates Wnt signaling ↑ Bax/Bcl-2 Ratio->Apoptosis ↑ Cleaved Caspase-3->Apoptosis ↑ Cleaved PARP->Apoptosis ↓ XIAP, Survivin->Apoptosis

Diagram 1: Proposed molecular mechanism for IBC-induced apoptosis in colorectal cancer cells, involving inhibition of the AKT/GSK-3β/β-catenin pathway and activation of mitochondrial apoptosis [2].

G cluster_biosynthesis This compound Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL Isoliquiritigenin Isoliquiritigenin IBC IBC Isoliquiritigenin->IBC Prenyltransferase (e.g., SfFPT, HlPT1) 4-Coumarate 4-Coumarate Cinnamate->4-Coumarate C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumarate->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Chalcone->Isoliquiritigenin CHR

Diagram 2: Biosynthetic pathway of this compound in plants, highlighting key enzymes. Metabolic engineering in tobacco uses CHS, CHR, and prenyltransferases [1].

Research Challenges and Future Perspectives

  • Supply and Biosynthesis: IBC is present in low concentrations in P. corylifolia seeds [1]. Heterologous biosynthesis in engineered tobacco plants has been achieved but yields remain low (0.56 μg/g dry weight) [1], presenting a major challenge for large-scale application.
  • Hepatotoxicity Concerns: Psoralea corylifolia supplements are associated with a risk of herb-induced liver injury (cholestatic hepatitis) [6]. This is primarily attributed to coumarins like psoralen and isopsoralen [4] [10], indicating a crucial area for future research into the safety profile of isolated IBC.
  • Pharmacokinetics and Metabolism: A study in mice identified 104 metabolites from a P. corylifolia decoction [10]. IBC undergoes phase I and II metabolism, including oxidation, reduction, glucuronidation, and sulfation [10], which must be characterized to understand its in vivo efficacy and toxicity.

References

Traditional Sources and Modern Availability

Author: Smolecule Technical Support Team. Date: February 2026

IBC is widely derived from several medicinal plants, primarily from the Fabaceae and Moraceae families [1] [2].

Source Plant Family Common Source Plants
Fabaceae Psoralea corylifolia (Bu Gu Zhi), Glycyrrhiza uralensis, Sophora flavescens [2] [3]
Moraceae Dorstenia species, Artocarpus lowii [1] [2]

The seeds of Psoralea corylifolia L. (known as Bu Gu Zhi in Traditional Chinese Medicine) are a particularly rich source and have been used for centuries for tonifying the kidney, supporting Yang, and treating conditions like osteoporosis, skin diseases, and leprosy [2]. IBC can be obtained through direct plant extraction, chemical synthesis, or heterologous biosynthesis in engineered organisms like tobacco (Nicotiana tabacum) [1] [3].

Pharmacological Activities and Mechanisms

Extensive research has revealed IBC's multi-targeted pharmacological profile. The table below summarizes its core activities and underlying molecular mechanisms.

Pharmacological Activity Observed Effects & Molecular Mechanisms
Anti-cancer Induces apoptosis in various cancer cells (e.g., leukemia, colorectal, tongue squamous cell carcinoma) via ROS generation, inactivation of AKT and ERK pathways, upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and caspase-3 activation. Inhibits invasion and metastasis by downregulating MMP-2 and MMP-9 [1] [2] [4].
Anti-microbial Effective against Gram-positive bacteria (e.g., S. aureus, MRSA) and some Gram-negative strains. Mechanisms include bacterial membrane depolarization, disruption of membrane integrity, and inhibition of ATP synthesis [5] [6] [7].
Anti-inflammatory & Neuroprotective Inhibits NF-κB pathway and activates NRF2/HO-1 pathway. In Alzheimer's disease models, induces AMPK-mediated autophagy in astrocytes, promoting clearance of amyloid-beta (Aβ) plaques and suppressing NLRP3 inflammasome activity, leading to reduced neuroinflammation and improved cognitive function [1] [8].
Anti-parasitic Shows potent activity against parasitic ciliates (e.g., Tetrahymena thermophila) by inducing oxidative stress (elevating ROS), depleting antioxidants (GSH), inhibiting ATPase activity, causing membrane damage, and leading to necrotic cell death [5].

The following diagram illustrates the interconnected signaling pathways through which IBC exerts its anti-cancer, anti-inflammatory, and anti-parasitic effects.

G cluster_cancer Anti-Cancer Pathways cluster_neuro Anti-Neuroinflammatory Pathways cluster_parasite Anti-Parasitic Mechanisms IBC IBC AKT_Inactivation AKT Inactivation IBC->AKT_Inactivation ERK_Inactivation ERK Inactivation IBC->ERK_Inactivation MMP_Down MMP-2/MMP-9 ↓ IBC->MMP_Down Leads to ROS ROS IBC->ROS Induces AMPK_Activation AMPK Phosphorylation IBC->AMPK_Activation ROS_P ROS Elevation IBC->ROS_P Antioxidant_Depletion Antioxidant Depletion (SOD, GPx, GSH) IBC->Antioxidant_Depletion ATPase_Inhibition ATPase Inhibition IBC->ATPase_Inhibition Bax_Up Bax ↑ Caspase_Activation Caspase-3 Activation Bax_Up->Caspase_Activation Bcl2_Down Bcl-2 ↓ Bcl2_Down->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Metastasis_Inhibition Metastasis_Inhibition MMP_Down->Metastasis_Inhibition Leads to ROS->Bax_Up ROS->Bcl2_Down Autophagy_Induction Autophagy Induction AMPK_Activation->Autophagy_Induction Aβ_Clearance Aβ Plaque Clearance Autophagy_Induction->Aβ_Clearance NLRP3_Inhibition NLRP3 Inflammasome Inhibition Autophagy_Induction->NLRP3_Inhibition Neuroprotection Neuroprotection & Cognitive Improvement Aβ_Clearance->Neuroprotection NLRP3_Inhibition->Neuroprotection Membrane_Damage Membrane Damage & LDH Leakage ROS_P->Membrane_Damage Antioxidant_Depletion->Membrane_Damage ATPase_Inhibition->Membrane_Damage Necrotic_Death Necrotic Cell Death Membrane_Damage->Necrotic_Death

Isobavachalcone's core molecular mechanisms involve targeting critical pathways in cancer, neuroinflammation, and parasitic infections.

Experimental Protocols for Key Assays

For researchers aiming to validate IBC's activity, here are detailed methodologies for critical assays based on recent literature.

1. Anti-Ciliate Activity and Mechanism Assay [5] This protocol uses Tetrahymena thermophila as a model organism for parasitic ciliates.

  • Culture Conditions: Grow T. thermophila in proteose peptone-yeast extract medium axenically at 28°C.
  • IC₅₀ Determination: Treat log-phase cells with a gradient of IBC concentrations (e.g., 0.5-7.0 mg/L) for 12 hours. Calculate IC₅₀ using regression analysis.
  • Biochemical Assays:
    • ROS Measurement: Incubate cells with 10 μM H₂DCFDA for 30 min and analyze fluorescence.
    • Antioxidant Enzyme Activity: Use commercial kits to measure Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) activity.
    • ATPase Activity & LDH Leakage: Assess using respective assay kits to evaluate membrane integrity and function.
  • Cell Death Analysis: Use Acridine Orange/Ethidium Bromide (AO/EB) staining followed by fluorescence microscopy to differentiate between apoptotic and necrotic cells.
  • Morphological Analysis: Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe membrane and cellular ultrastructure damage.

2. Anti-Alzheimer's Activity in Astrocytes [8] This protocol investigates IBC's effect on autophagy and neuroinflammation.

  • Cell Model: Isolate and culture primary astrocytes from C57BL/6J mouse pups.
  • Treatment:
    • For autophagy induction: Treat astrocytes with IBC (e.g., 5, 10 μM) or rapamycin (positive control) for 24 hours.
    • For NLRP3 inflammasome inhibition: Prime cells with LPS (1 μg/mL, 4h), then treat with IBC or MCC950 (NLRP3 inhibitor) for 1h, followed by ATP (5 mM, 30 min) stimulation.
  • Protein Analysis:
    • Perform Western Blotting to analyze key proteins: p-AMPK, LC3B-II (autophagy marker), SQSTM1/p62 (autophagy substrate), NLRP3, Pro-CASP1, Cleaved CASP1.
    • Measure cytokine secretion (IL-1β, IL-18) in the supernatant by ELISA.
  • Mechanistic Validation: Use specific inhibitors (e.g., AMPK inhibitor) or genetic knockdown (siRNA) to confirm the involvement of the AMPK-autophagy pathway.

3. In Vivo Alzheimer's Disease Model [8]

  • Animal Model: Use 5x-FAD transgenic mice modeling Alzheimer's pathology.
  • Dosing: Administer IBC (e.g., 25 and 50 mg/kg) for two months.
  • Behavioral Tests:
    • Radial Arm Maze: Assess spatial learning and working memory.
    • Open Field Test: Evaluate locomotor activity and anxiety.
    • Rotarod Test: Measure motor coordination and balance.
  • Post-mortem Analysis: Analyze brain tissues for Aβ levels (ELISA), autophagic markers, and neuroinflammation markers (Western Blot, immunohistochemistry).

Pharmacokinetics and Toxicity Profile

A critical consideration for drug development is IBC's pharmacokinetic and toxicity profile [1] [9].

  • Pharmacokinetics: IBC has relatively low oral bioavailability. It can be detected in various organs, including the brain, indicating its ability to cross the blood-brain barrier, which is crucial for its neuroprotective effects. Its metabolism has been studied in rat liver microsomes and involves processes like glucuronidation and sulfation [1] [2].
  • Toxicity: The most noted concern is hepatotoxicity (liver toxicity), which may lead to potential drug interactions. This underscores the necessity for careful toxicological evaluation in future studies [1].

Conclusion and Future Perspectives

This compound presents a compelling multi-targeted natural product scaffold for drug development, particularly in oncology, neurodegenerative diseases, and infectious diseases. Its key advantages include:

  • Broad-spectrum activity against multiple disease-associated pathways.
  • Ability to penetrate the blood-brain-barrier, making it suitable for CNS drug development.
  • A defined chemical scaffold amenable to semi-synthesis to create derivatives with improved potency and properties [6] [7].

The primary challenges moving forward are overcoming its low oral bioavailability and fully understanding its hepatotoxicity potential. Future research should focus on:

  • Designing novel formulations or synthetic derivatives to enhance its pharmacokinetic profile.
  • Conducting more comprehensive in vivo safety and toxicology studies.
  • Exploring its synergistic effects in combination with existing therapeutics.

References

Isobavachalcone minimum inhibitory concentration MIC determination

Author: Smolecule Technical Support Team. Date: February 2026

Isobavachalcone MIC Data Against Microbial Pathogens

The table below summarizes the reported MIC values of this compound against various bacterial and fungal pathogens from recent studies.

Pathogen MIC Range Test Method & Conditions Citation
Enterococcus faecalis (220 clinical isolates) 6.25 - 12.5 µM Broth microdilution in CAMHB; 37°C, 24h incubation. [1]
Staphylococcus aureus ATCC 29213 5.0 µM Broth microdilution. [2]
Cryptococcus neoformans 0.5 - 1 µg/mL Broth microdilution in RPMI-1640; 30°C, 24h incubation with shaking at 150 rpm. [3]
Cryptococcus neoformans H99 4 µg/mL (in combination with AmB) Broth microdilution per CLSI M27-A3; 30°C, 24h. IBC (4 µg/mL) lowered AmB MIC from 1 µg/mL to 0.25 µg/mL. [4]

Detailed Experimental Protocols

Broth Microdilution for MIC Determination

This is a standard CLSI-referenced method used for both antifungal [4] and antibacterial [1] testing of IBC.

  • Principle: A standardized microbial inoculum is incubated in a liquid medium with serial dilutions of IBC. The MIC is the lowest concentration that visually inhibits growth.
  • Materials & Reagents:
    • This compound (IBC): Prepare a stock solution in DMSO (e.g., 1000x the expected MIC). Aliquot and store at -80°C [4].
    • Test Strains: Freshly sub-cultured clinical or reference strains (e.g., C. neoformans H99, E. faecalis ATCC 29212).
    • Culture Media:
      • For fungi: RPMI-1640 medium [4].
      • For bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) [1].
    • Equipment: 96-well flat-bottom microtiter plates, sterile pipettes, incubator, spectrophotometer.
  • Procedure:
    • Prepare IBC Dilutions: Thaw the IBC stock solution and prepare two-fold serial dilutions in the appropriate liquid medium (RPMI-1640 or CAMHB) in the 96-well plate.
    • Prepare Inoculum:
      • Grow the test strain overnight in a suitable broth (e.g., YPD for yeast, TSB for bacteria).
      • Adjust the cell suspension to a density of 1-5 x 10³ CFU/mL for fungi [4] or 5 x 10⁵ CFU/mL for bacteria in the test medium.
    • Inoculate Plate: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted IBC. Include growth control (inoculum without IBC) and sterility control (medium only) wells.
    • Incubate: Incubate the plate under optimal conditions for the pathogen:
      • Fungi: 30°C for 24 hours [4].
      • Bacteria: 37°C for 16-24 hours [1].
    • Determine MIC:
      • After incubation, measure the optical density (OD) at 600 nm or perform visual inspection.
      • The MIC is defined as the lowest concentration of IBC at which no visible microbial growth is observed [4].
Time-Kill Curve Assay

This assay determines the rate and extent of the bactericidal/fungicidal activity of IBC over time [4] [1].

  • Principle: Microbial cells are exposed to IBC at various multiples of the MIC, and viable cell counts are determined at regular intervals to plot a time-kill curve.
  • Procedure:
    • Prepare a microbial suspension of approximately 1 x 10⁵ CFU/mL in a culture flask containing fresh medium.
    • Add IBC to achieve target concentrations (e.g., 1x, 2x, 4x MIC). Include a control flask without IBC.
    • Incubate the flasks at the optimal temperature with shaking.
    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw 10 µL samples.
    • Perform serial 10-fold dilutions of each sample in sterile medium.
    • Spot 5 µL of each dilution onto agar plates and incubate for 24-48 hours.
    • Count the colony-forming units (CFU) and plot log₁₀ CFU/mL versus time to generate the kill curves [4].

Experimental Workflow for IBC MIC Determination

The diagram below outlines the key stages of a comprehensive MIC determination and follow-up study for this compound.

cluster_prep Preparation Stage cluster_assay Core Assay & Analysis cluster_followup Follow-up & Mechanistic Studies Start Start MIC Determination A1 Prepare IBC Stock Solution (DMSO, 1000x MIC) Start->A1 A2 Culture and Standardize Microbial Inoculum A1->A2 A3 Prepare 2-fold Serial Dilutions of IBC A2->A3 B1 Inoculate Microplates and Incubate (24-48 hours, specified temperature) A3->B1 B2 Measure Optical Density (OD600) or Visual Inspection B1->B2 B3 Determine MIC Value (Lowest conc. with no growth) B2->B3 C1 Time-Kill Curve Assay (CFU count over time) B3->C1 C2 Biofilm Inhibition/Eradication Assay (Crystal Violet Staining) C1->C2 C3 Check-In Assay (Induced resistance study) C2->C3 C4 Mechanism of Action Studies (e.g., Membrane Integrity, Molecular Docking)

Additional Methodological Notes

  • Synergy Testing (FICI): To test IBC in combination with other drugs (e.g., Amphotericin B), prepare checkerboard microdilutions and calculate the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤0.5 indicates synergy [4].
  • Biofilm Assays:
    • Inhibition: Add sub-MIC IBC during biofilm formation.
    • Eradication: Add IBC (e.g., 8x MIC) to pre-formed, mature biofilms.
    • Quantify biomass using crystal violet staining [1].
  • Cytotoxicity Assessment: For therapeutic potential, evaluate cytotoxicity on mammalian cell lines (e.g., murine RAW 264.7 macrophages) using MTS or MTT assays to calculate a selectivity index [2] [5].

Key Considerations for Researchers

  • Solvent Control: Always include a DMSO control well at the same concentration used in the highest IBC test well to rule out solvent toxicity.
  • Strain Variability: MIC values can vary between strains and species. It is crucial to use standardized reference strains for initial validation and include a sufficient number of clinical isolates for a comprehensive activity profile [1].
  • Data Reproducibility: All experiments, particularly MIC determinations, should be performed in at least biological triplicate to ensure result reliability.

References

Comprehensive Application Notes and Protocols: Isobavachalcone for Antibacterial and Biofilm Disruption Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Findings

Isobavachalcone (IBC) is a prenylated chalcone natural product primarily isolated from Psoralea corylifolia L. that has demonstrated significant antimicrobial potential against a broad spectrum of pathogens. Current research indicates IBC exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci, as well as clinically important fungal pathogens such as Candida albicans and Cryptococcus neoformans. Its unique multimodal mechanism of action combines direct membrane disruption with intracellular targets, effectively addressing both planktonic cells and resistant biofilms. These application notes consolidate the most current research findings and provide detailed methodological protocols to facilitate further investigation of IBC's antimicrobial properties by research scientists and drug development professionals.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound Against Bacterial Pathogens

Pathogen MIC Range Reference Strain(s) Study Details
MSSA 1.56-3.12 µg/mL ATCC 6538, ATCC 29213 Concentration-dependent killing observed [1] [2]
MRSA 3.12 µg/mL ATCC BAA44, ATCC 15187 Consistent activity against resistant strains [1] [3]
E. faecalis 6.25-12.5 µM 220 clinical isolates Activity against vancomycin-resistant strains [4]
Mycobacterium spp. 64 µg/mL M. tuberculosis H37Rv, M. avium, M. kansasii Broad antimycobacterial activity [1]
Gram-negative >400 µg/mL E. coli, P. aeruginosa Limited activity due to outer membrane [1] [2]

Table 2: Antifungal Activity of this compound Against Fungal Pathogens

Fungal Pathogen MIC Value MFC Value Key Findings
Candida albicans 4-8 µg/mL 4-8 µg/mL Disrupts cell membrane, inhibits hyphal formation [5] [6]
Cryptococcus neoformans 8 µg/mL Not reported Disperses mature biofilms at 16 µg/mL [7]

Experimental Protocols

Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) assay determines the lowest concentration of IBC that inhibits visible microbial growth, following standardized guidelines with modifications for natural products.

2.1.1 Materials Required
  • This compound stock: Prepare at 1-10 mg/mL in DMSO (store at -20°C)
  • Media: Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi)
  • Inoculum: Standardized to 0.5 McFarland (~1.5 × 10⁸ CFU/mL)
  • Equipment: 96-well microtiter plates, multichannel pipettes, plate reader
2.1.2 Procedure
  • Prepare compound dilutions: Serially dilute IBC (typically 400-0.195 µg/mL) in appropriate medium in 96-well plates. Include growth controls (inoculum without compound) and sterility controls (medium only).

  • Standardize inoculum: Adjust microbial suspension to 0.5 McFarland standard, then dilute 1:100 in medium to achieve ~5 × 10⁵ CFU/mL final concentration.

  • Inoculate plates: Add 100 µL of standardized inoculum to each well except sterility controls.

  • Incubate: Bacteria at 37°C for 24 hours; fungi at 30-37°C for 24-48 hours depending on species.

  • Determine MIC: Visual inspection or spectrophotometric measurement at 600 nm. The MIC endpoint is the lowest concentration showing no visible growth. For increased precision, add resazurin indicator (0.02%) and incubate 15-30 minutes; MIC is the lowest concentration showing no color change from blue to pink [1] [4].

Biofilm Inhibition and Eradication Assays

IBC demonstrates significant antibiofilm activity at sub-MIC concentrations, inhibiting biofilm formation and dispersing established mature biofilms.

2.2.1 Biofilm Inhibition Protocol
  • Prepare biofilm conditions: Use 96-well polystyrene plates with TSBG (TSB + 2% glucose) for bacteria or RPMI-1640 for fungi to enhance biofilm formation.

  • Add compounds: Include IBC at sub-MIC concentrations (typically 1/2× to 1/32× MIC) alongside growth controls.

  • Inoculate and incubate: Add standardized microbial suspension (1 × 10⁶ CFU/mL) and incubate statically for 24-48 hours at appropriate temperature.

  • Stain and quantify: Remove planktonic cells, fix biofilms with methanol, stain with crystal violet (0.1% for 15 minutes), wash, and solubilize with acetic acid (33%) or ethanol. Measure absorbance at 570-595 nm [4] [1].

2.2.2 Mature Biofilm Eradication Protocol
  • Establish mature biofilms: Incubate microbial suspensions in 96-well plates for 24-48 hours until mature biofilms form.

  • Treat biofilms: Add IBC at higher concentrations (up to 8× MIC) to pre-formed biofilms and incubate additional 24-48 hours, replacing medium and compound at 24 hours.

  • Assess viability: Use crystal violet for biomass quantification or resazurin for metabolic activity. For CFU enumeration, scrape biofilm cells, serially dilute, and plate on appropriate agar [4] [5].

Time-Kill Kinetic Assay

This assay determines the bactericidal/fungicidal kinetics of IBC against planktonic cells.

  • Prepare cultures: Standardize microbial suspensions to ~1 × 10⁵ CFU/mL in appropriate medium.

  • Add IBC: Use concentrations at MIC, 2×MIC, and 4×MIC. Include growth controls without compound.

  • Sample and quantify: Remove aliquots at 0, 2, 4, 6, 8, 10, 12, and 24 hours. Serially dilute and plate for CFU enumeration or measure OD₆₀₀.

  • Analyze data: Plot log₁₀ CFU/mL versus time. Bactericidal activity is defined as ≥3 log₁₀ reduction in CFU/mL from initial inoculum [4].

Mechanisms of Action

IBC exhibits a multimodal mechanism targeting microbial structures and functions, explaining its efficacy against drug-resistant strains.

G cluster_bacterial Bacterial Targets cluster_fungal Fungal Targets IBC IBC Membrane Cell Membrane IBC->Membrane Disruption CellWall Cell Wall IBC->CellWall Damage PurH PurH Protein (Purine Biosynthesis) IBC->PurH Binding Metabolism Energy Metabolism IBC->Metabolism Inhibition BiofilmB Biofilm Formation IBC->BiofilmB Sub-MIC Inhibition Ergosterol Ergosterol Biosynthesis IBC->Ergosterol Disruption CellWallF Cell Wall Integrity IBC->CellWallF Weakening Apoptosis Apoptosis Induction IBC->Apoptosis Activation Autophagy Autophagy IBC->Autophagy Induction ROS ROS Production IBC->ROS Generation BiofilmF Biofilm Dispersal IBC->BiofilmF 16-32 μg/mL

Figure 1: Multimodal Antimicrobial Mechanisms of this compound

Membrane Disruption Mechanisms

IBC's primary antibacterial mechanism involves membrane disruption, as demonstrated by:

  • Propidium iodide uptake assays: Treat microbial cells with IBC at MIC and 2×MIC, then stain with PI and SYTO9. Visualize using fluorescence microscopy - increased red fluorescence (PI uptake) indicates membrane compromise [1] [2].

  • Alkaline phosphatase leakage: Measure extracellular AKP activity after IBC treatment; increased activity indicates membrane permeability and cell wall damage [4].

  • Ergosterol binding (fungi): IBC disrupts fungal membrane integrity by targeting ergosterol biosynthesis pathways, as confirmed by gene expression analysis showing downregulation of ERG3 and ERG11 [5] [8].

Cellular Target Engagement

Beyond membrane effects, IBC engages intracellular targets:

  • Molecular docking studies suggest IBC potentially binds to PurH protein in E. faecalis, implicating purine biosynthesis inhibition [4].

  • RNA-seq analysis in C. neoformans reveals IBC modulates genes involved in cell wall integrity, drug resistance, apoptosis, and mitochondrial function [7].

  • Apoptosis and autophagy induction in fungal pathogens demonstrated through caspase activation and autophagy marker analysis [5] [8].

Application Notes

Combination Therapy Protocols

IBC shows enhanced efficacy in combination with conventional antibiotics, particularly against stubborn biofilms:

4.1.1 Checkerboard Assay for Synergy Screening
  • Prepare concentrations: Vary IBC and antibiotic in 2-fold dilutions along orthogonal axes of 96-well plate.

  • Calculate FIC index: FICI = (MIC IBC in combination/MIC IBC alone) + (MIC antibiotic in combination/MIC antibiotic alone).

  • Interpret results: FICI ≤ 0.5 = synergy; 0.5-4 = additive/indifferent; >4 = antagonism [1].

4.1.2 Specific Combination Findings
  • Gentamicin enhancement: IBC (1.56-12.5 µg/mL) with gentamicin (64-128 µg/mL) shows synergistic eradication of S. aureus biofilms [9].

  • Curcumin-antibiotic cocktails: Triple combination of IBC (6.25 µg/mL), curcumin (125 µg/mL), and gentamicin (128 µg/mL) significantly enhances biofilm eradication from orthopedic implants in mouse models [9].

  • No synergy observed with vancomycin or ampicillin against E. faecalis biofilms, suggesting pathogen-specific interactions [4].

Antifungal Application Notes

IBC demonstrates promising antifungal activity with specific applications:

  • Hyphal inhibition: IBC at sub-MIC concentrations (1-2 µg/mL) effectively inhibits C. albicans hyphal formation in RPMI-1640, Spider, and GlcNAc media, reducing virulence factor expression [6].

  • Biofilm dispersal: IBC at 32 µg/mL disperses mature C. albicans biofilms and damages biofilm-embedded cells [5].

  • ROS-mediated killing: The antifungal activity is partially mediated through reactive oxygen species generation, as demonstrated by DCFH-DA staining and antioxidant rescue experiments [6].

In Vivo Efficacy and Toxicity
  • Orthopedic implant infection model: Daily intraperitoneal administration of IBC (20 mg/kg/day) with curcumin and gentamicin reduces inflammatory osteolysis and maintains bone microstructure in MRSA-infected mice [9].

  • C. elegans infection model: IBC extends lifespan of C. neoformans-infected nematodes, demonstrating in vivo efficacy [7].

  • Cytotoxicity profile: IBC shows minimal cytotoxicity against human keratinocytes (HaCaT cell line) at antibacterial concentrations, indicating a favorable selectivity index [1] [2].

Conclusion

This compound represents a promising multifunctional antimicrobial agent with demonstrated efficacy against clinically relevant Gram-positive bacteria and fungal pathogens. Its unique multimodal mechanism combining membrane disruption with intracellular targeting differentiates it from conventional antibiotics and antifungals. The detailed protocols provided in these application notes will facilitate standardized investigation of IBC's antimicrobial properties across research laboratories. Future research should focus on structure-activity relationship studies to optimize IBC's antimicrobial potency, further in vivo validation in advanced infection models, and development of formulation strategies to enhance its bioavailability for clinical applications.

References

Comprehensive Application Notes and Protocols: Isobavachalcone-Mediated Autophagy Induction in Primary Astrocytes for Alzheimer's Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Significance

Isobavachalcone (IBC), a naturally occurring chalcone compound derived from the seeds of Psoralea corylifolia, has emerged as a promising multi-target therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease (AD). The compound has demonstrated potent autophagy-inducing properties that mediate clearance of amyloid-beta (Aβ) and suppression of neuroinflammation, addressing two key pathological hallmarks of AD simultaneously. Research indicates that IBC activates AMPK phosphorylation through CAMKK2 signaling, promoting autophagic flux and inhibiting NLRP3 inflammasome activity in primary astrocytes [1] [2] [3]. Unlike single-target approaches that have frequently failed in clinical trials for AD, IBC's multi-faceted mechanism of action represents a paradigm shift in therapeutic development for complex neurodegenerative conditions.

The focus on astrocytes as the primary cellular model for studying IBC's effects is strategically significant in current neuroscience research. Astrocytes, the most abundant glial cells in the central nervous system, play crucial roles in maintaining neuronal homeostasis, regulating synaptic transmissions, and managing toxin infiltration alongside microglia. In AD pathology, astrocytes exhibit early physiological dysfunction in clearing Aβ debris and contribute significantly to neuroinflammatory processes [4]. Recent evidence indicates that astrocytic autophagy serves as a critical cellular quality control mechanism that influences Aβ clearance, mitochondrial function, and neuroinflammatory responses [5]. The resilience of astrocytes against proteotoxic stress and their strategic position at the blood-brain barrier make them ideal targets for therapeutic interventions aimed at enhancing protein clearance mechanisms. This protocol provides detailed methodologies for investigating IBC-induced autophagy in primary astrocyte cultures, enabling researchers to explore this promising therapeutic pathway with relevant in vitro models.

Experimental Design & Materials

Key Materials and Reagents

Table 1: Essential reagents and materials for IBC autophagy induction assays

Category Specific Items Source/Catalog Number
Primary Cells Primary astrocytes from C57BL/6J mice pups (3-4 days old) Isolated in laboratory
Compound This compound (IBC) Natural product isolation or commercial suppliers
Cell Culture Dulbecco's Modified Eagle Medium (DMEM) Sigma-Aldrich, D1152
Fetal Bovine Serum (FBS) GIBCO, 10270106
Penicillin-Streptomycin Sigma-Aldrich, P3032/S6501
Poly-D-lysine Sigma-Aldrich (for coating)
Autophagy Assays Bafilomycin A1 Sigma-Aldrich, B1793
Acridine orange Sigma-Aldrich
Antibodies: LC3B, SQSTM1/p62, AMPK, pAMPK Cell Signaling Technology & Santa Cruz Biotechnology
Inflammasome Activation Lipopolysaccharide (LPS) Sigma-Aldrich, L3129
ATP Sigma-Aldrich, A6419
MCC950 (NLRP3 inhibitor control) Sigma-Aldrich, PZ0280
Equipment and Instrumentation

The essential equipment for conducting these experiments includes: standard cell culture facilities (CO₂ incubator, biological safety cabinet, centrifuge); inverted phase-contrast microscope for routine cell observation; confocal microscope or fluorescence microscope for imaging autophagic vesicles and immunofluorescence; western blotting apparatus for protein expression analysis; ELISA plate reader for cytokine quantification; image cytometer or flow cytometer for acridine orange-based autophagy quantification [6]. For high-throughput screening of multiple conditions, an image cytometer such as the SpectraMax i3 Multi-Mode Microplate Reader Platform with MiniMax 300 Imaging Cytometer is recommended for its ability to provide quantitative data on autophagic flux while minimizing observer bias [6].

Primary Astrocyte Isolation & Culture

Isolation Protocol

Primary astrocytes should be isolated from 3-4 day old C57BL/6J mouse pups following established protocols with slight modifications [1] [3]. Begin by euthanizing the pups according to approved institutional animal care protocols. After thorough sterilization in 70% ethanol, decapitate the pups and carefully remove the cerebral cortices free of meninges, which can be identified as highly vascularized tissues surrounding the brain. The dissected cortical tissues should be minced thoroughly using sterile surgical blades or scalpels until the pieces are approximately 1mm³ in size. enzymatic digestion should be performed using 0.25% trypsin-EDTA for 15 minutes at 37°C with gentle agitation. The digestion process should be terminated by adding complete DMEM medium supplemented with 10% FBS. The tissue suspension should then be triturated gently using fire-polished Pasteur pipettes of decreasing diameters until a single-cell suspension is achieved. The cell suspension should be passed through a 70μm cell strainer to remove any remaining aggregates before plating onto poly-D-lysine coated culture vessels at an appropriate density (approximately 2×10⁵ cells/cm²).

Culture Maintenance and Purification

Plate the cell suspension in complete astrocyte medium consisting of DMEM supplemented with 10% heat-inactivated FBS, 2mM L-glutamine, 1mM sodium pyruvate, 100U/mL penicillin, and 100μg/mL streptomycin. Culture the cells at 37°C in a humidified incubator with 5% CO₂. The medium should be replaced 24 hours after initial plating to remove debris and non-adherent cells, followed by regular feeding every 2-3 days. Once the cells reach 85-90% confluency (typically after 7-10 days), purify the astrocyte culture by shaking at 220rpm for 18-24 hours at 37°C on an orbital shaker to remove microglia and oligodendrocyte precursors. After shaking, replace the medium thoroughly to remove dislodged cells. The resulting astrocyte culture should be >95% pure as verified by immunostaining for GFAP (glial fibrillary acidic protein), a specific astrocyte marker. For experimental use, employ astrocytes at passage 1-2 to maintain physiological relevance and avoid phenotypic drift associated with extended culture.

IBC Treatment Protocol

Compound Preparation and Dosing

This compound should be prepared as a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-50mM, which can be aliquoted and stored at -20°C protected from light. For treatment working solutions, dilute the stock solution in complete astrocyte medium to achieve the desired final concentrations, ensuring that the DMSO concentration does not exceed 0.1% (v/v) in any treatment condition. Include appropriate vehicle controls containing the same concentration of DMSO in all experiments. Based on published research, the optimal concentrations for IBC in primary astrocytes are 5μM and 10μM for in vitro studies, which have been demonstrated to effectively induce autophagy without significant cytotoxicity [1] [3]. For in vivo translation studies using AD mouse models (such as 5xFAD mice), effective doses are 25mg/kg and 50mg/kg administered daily for two months [1].

Table 2: IBC treatment conditions and controls for autophagy induction studies

Condition Treatment Concentration Purpose
Vehicle Control DMSO in medium 0.1% v/v Baseline autophagy
IBC Low Dose IBC in medium 5μM Suboptimal induction
IBC High Dose IBC in medium 10μM Optimal induction
Positive Control Rapamycin in medium 100nM Maximal induction control
Flux Inhibition Bafilomycin A1 ± IBC 100nM Autophagic flux measurement
Treatment Timeline and Experimental Conditions

The treatment protocol should be carefully timed based on the specific readouts being measured. For autophagy induction studies, treat astrocytes with IBC for 24 hours to observe significant effects on autophagic markers [1]. When studying NLRP3 inflammasome inhibition, pre-treat astrocytes with IBC for 1 hour before inflammasome activation with LPS and ATP [1] [3]. For Aβ clearance studies, pre-treat astrocytes with IBC for 2 hours before adding fluorescently-labeled or oligomeric Aβ42 to the culture medium, then continue co-incubation for 24 hours before assessment. To measure autophagic flux, include parallel sets of cultures treated with 100nM bafilomycin A1 during the last 4 hours of IBC treatment to inhibit autolysosomal degradation and allow accumulation of autophagic intermediates [6]. All treatments should be performed in triplicate or quadrupicate to ensure statistical robustness, and each experiment should be repeated at least three independent times using different astrocyte preparations to account for biological variability.

Autophagy Assessment Methods

Western Blot Analysis of Autophagy Markers

Western blotting remains the gold standard method for detecting autophagy-related proteins and assessing autophagic activity. After IBC treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20-30μg of total protein per sample on 12-15% SDS-PAGE gels and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature before incubating with primary antibodies overnight at 4°C. Key antibodies for autophagy assessment include: anti-LC3B (1:1000) to detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form); anti-SQSTM1/p62 (1:1000) which decreases with autophagic degradation; anti-AMPK and anti-p-AMPK (1:1000) to assess activation of the upstream autophagy signaling pathway; and anti-ATG5 and anti-BECN1 (1:1000) to evaluate autophagosome formation machinery [1] [3]. Loading controls should include β-actin or GAPDH. Densitometric analysis of protein bands should be performed using ImageJ software, with LC3-II/LC3-I ratio and p62 degradation serving as key indicators of autophagic activity.

Immunofluorescence and Microscopic Analysis

Immunofluorescence provides spatial information about autophagic processes within astrocytes. After IBC treatment, fix cells with 4% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% normal serum matching the host species of the secondary antibody for 1 hour. Incubate with primary antibodies against LC3B (1:200) and GFAP (1:1000) overnight at 4°C, followed by appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 555, or 647) for 1 hour at room temperature. Mount slides with anti-fade mounting medium containing DAPI for nuclear counterstaining. Image using a confocal microscope with a 63× oil immersion objective. LC3 puncta formation - the appearance of discrete LC3-positive dots in the cytoplasm - represents autophagosomes and should be quantified per cell using image analysis software such as FIJI/ImageJ [1]. Typically, IBC-treated astrocytes show a 2-3 fold increase in LC3 puncta compared to vehicle controls, indicating enhanced autophagosome formation.

Acridine Orange-Based Autophagic Flux Assay

Acridine orange (AO) staining provides a quantitative method for assessing late-stage autophagy and autophagic flux through measurement of acidic vesicular organelles (AVOs) [6]. After IBC treatment with or without bafilomycin A1, incubate astrocytes with 1μg/mL acridine orange in PBS for 30 minutes at room temperature protected from light. Wash cells three times with PBS to remove excess dye. For image cytometry, analyze cells in black-wall, clear-bottom 96-well plates using a plate reader with monochromator settings for excitation/emission at 500/526nm (green, unprotonated AO) and 460/650nm (red, protonated AO in AVOs). Calculate the red-to-green fluorescence intensity ratio, which correlates with autolysosome abundance. Normalize data to cell count or green fluorescence intensity as an internal control. This method offers high-throughput capability and objective quantification compared to manual counting of LC3 puncta, with particular sensitivity for detecting changes in basal autophagy levels [6].

Functional Outcome Assessments

Amyloid-Beta Clearance Assay

The clearance of extracellular Aβ represents a critical functional outcome of IBC-induced autophagy in astrocytes. To assess this functionality, prepare oligomeric Aβ42 by dissolving synthetic Aβ42 peptide in DMSO at 10mM, further diluting to 1μM in PBS, and incubating at 37°C for 1 week to form oligomers [5]. Treat primary astrocytes with IBC (5μM and 10μM) for 2 hours before adding 1μM oligomeric Aβ42 to the culture medium. After 24 hours of co-incubation, collect conditioned media and measure remaining extracellular Aβ levels using ELISA according to manufacturer protocols. Simultaneously, fix cells for immunocytochemical analysis using anti-Aβ antibodies to visualize internalized Aβ. IBC-treated astrocytes typically show significant reduction in both extracellular and intracellular Aβ compared to vehicle-treated controls, demonstrating enhanced clearance capacity [1] [3]. For quantitative analysis of Aβ uptake, use fluorescently-labeled Aβ and measure fluorescence intensity in astrocytes using flow cytometry or image analysis.

NLRP3 Inflammasome Inhibition Assay

The inhibition of NLRP3 inflammasome activation represents another key functional outcome of IBC treatment in astrocytes. To assess this, prime astrocytes with 1μg/mL LPS for 4 hours to induce pro-IL-1β expression. After washing, pre-treat cells with IBC (5μM and 10μM) for 1 hour, then stimulate with 5mM ATP for 30 minutes to activate the NLRP3 inflammasome [1] [3]. Collect cell culture supernatants to measure IL-1β and IL-18 secretion using ELISA kits according to manufacturer instructions. Meanwhile, prepare cell lysates for western blot analysis of NLRP3 inflammasome components, including NLRP3, ASC, and cleaved caspase-1. IBC treatment typically demonstrates dose-dependent inhibition of both IL-1β and IL-18 secretion, with IC₅₀ values previously reported at approximately 7.5μM for IL-1β and 6.2μM for IL-18 in primary astrocytes [1]. Include MCC950 (100nM), a specific NLRP3 inhibitor, as a positive control for inflammasome inhibition.

Data Analysis & Interpretation

Statistical Analysis

All experiments should include appropriate replication with data presented from at least three independent experiments. Perform statistical analysis using one-way ANOVA followed by post-hoc Bonferroni tests for multiple comparisons when comparing more than two treatment groups. For pairwise comparisons between specific treatments, use Student's t-test with Welch's correction if variances are unequal. Express all data as mean ± standard error of the mean (SEM) unless otherwise specified. Consider p-values < 0.05 as statistically significant, with increasing levels of significance denoted as *p < 0.05, p < 0.01, *p < 0.001, and p < 0.0001. Use GraphPad Prism or similar statistical software for data analysis and graph generation. For autophagy quantification, normalize all data to vehicle controls to facilitate comparison across experiments.

Interpretation Guidelines

When interpreting results from IBC autophagy induction assays, several key considerations should guide analysis. First, autophagic flux - the complete process from autophagosome formation to degradation - must be assessed rather than mere autophagosome number, as increased LC3-II or LC3 puncta could indicate either enhanced initiation or impaired degradation. The use of bafilomycin A1 in parallel experiments is essential for this distinction. Second, correlation between autophagy induction and functional outcomes (Aβ clearance, inflammasome inhibition) should be established to demonstrate physiological relevance. Third, the AMPK-dependent mechanism should be verified through pharmacological inhibition or siRNA knockdown of AMPK or its upstream activator CAMKK2; loss of IBC effects under these conditions confirms the proposed mechanism [1]. Successful IBC treatment should demonstrate: dose-dependent increase in LC3-II/LC3-I ratio and autophagic flux; decreased p62/SQSTM1 protein levels; enhanced clearance of extracellular Aβ; and suppressed NLRP3 inflammasome activation and subsequent pro-inflammatory cytokine secretion.

Troubleshooting & Optimization

Common Issues and Solutions

Table 3: Troubleshooting guide for IBC autophagy induction assays

Problem Potential Causes Solutions
High cytotoxicity IBC solubility issues, too high concentration Ensure proper DMSO stock preparation; test lower concentration range (1-20μM)
Variable autophagy response Astrocyte culture purity, passage number Ensure >95% GFAP+ cells; use early passages (P1-P2); standardize culture conditions
Inconsistent western blot results Protein degradation, improper lysis Use fresh protease inhibitors; ensure complete lysis; avoid repeated freeze-thaw cycles
Weak immunofluorescence signal Inadequate fixation, antibody issues Optimize fixation time; validate antibody concentrations; include positive controls
Low autophagic flux Poor bafilomycin A1 activity Verify bafilomycin A1 concentration and treatment duration; use fresh preparations
Inconsistent Aβ clearance Aβ aggregation state variability Standardize Aβ oligomer preparation; characterize aggregates before use
Protocol Optimization Recommendations

For researchers adapting this protocol to their specific laboratory conditions, several optimization strategies may enhance results. Serum concentration during treatment can significantly impact basal autophagy levels; consider reducing to 2% FBS during IBC treatment to minimize serum-induced suppression of autophagy while maintaining cell viability. The timing of bafilomycin A1 treatment may require optimization depending on cell density and treatment conditions; while 4 hours is standard, testing 2-6 hour ranges can determine the optimal window for autophagic flux measurement in specific experimental setups. For primary astrocytes from different sources (different mouse strains, human astrocytes), dose-response curves for IBC should be established initially, as sensitivity may vary. When implementing the acridine orange assay for the first time, include rapamycin-treated positive controls to validate the detection of increased autophagic flux [6]. Finally, for studies focusing on the connection between autophagy and specific Alzheimer's disease pathologies, consider implementing additional assays for mitochondrial function and reactive oxygen species to capture broader cellular impacts of IBC-induced autophagy.

Visual Overviews

IBC Signaling Pathway in Astrocytes

G IBC IBC CAMKK2 CAMKK2 IBC->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Phosphorylates pAMPK pAMPK AMPK->pAMPK mTOR mTOR pAMPK->mTOR Inhibits AutophagyInitiation Autophagy Initiation pAMPK->AutophagyInitiation Promotes AutophagosomeFormation Autophagosome Formation AutophagyInitiation->AutophagosomeFormation AβClearance Aβ Clearance AutophagosomeFormation->AβClearance NLRP3Inhibition NLRP3 Inflammasome Inhibition AutophagosomeFormation->NLRP3Inhibition Neuroprotection Neuroprotective Effects AβClearance->Neuroprotection NLRP3Inhibition->Neuroprotection

Figure 1: IBC-mediated autophagy signaling pathway in primary astrocytes. IBC activates CAMKK2, which phosphorylates AMPK, leading to mTOR inhibition and autophagy initiation. Subsequent autophagosome formation promotes Aβ clearance and NLRP3 inflammasome inhibition, resulting in neuroprotection.

Experimental Workflow for IBC Autophagy Assessment

G AstrocyteIsolation Primary Astrocyte Isolation (P0-P4 Mouse Pups) CultureExpansion Culture Expansion & Purification (7-10 days) AstrocyteIsolation->CultureExpansion ExperimentalTreatment Experimental Treatment • IBC (5μM, 10μM) • Vehicle Control • Rapamycin Control CultureExpansion->ExperimentalTreatment AutophagyAssessment Autophagy Assessment ExperimentalTreatment->AutophagyAssessment WB Western Blot: LC3, p62, AMPK AutophagyAssessment->WB IF Immunofluorescence: LC3 Puncta Counting AutophagyAssessment->IF AO Acridine Orange: Acidic Vesicle Quantification AutophagyAssessment->AO FunctionalAssays Functional Outcome Assays WB->FunctionalAssays IF->FunctionalAssays AO->FunctionalAssays AβClearance Aβ Clearance ELISA FunctionalAssays->AβClearance NLRP3 NLRP3 Inflammasome Activation FunctionalAssays->NLRP3 DataAnalysis Data Analysis & Interpretation AβClearance->DataAnalysis NLRP3->DataAnalysis

Figure 2: Comprehensive experimental workflow for assessing IBC-induced autophagy in primary astrocytes, from cell isolation through autophagy assessment and functional outcome measures.

Conclusion

The detailed application notes and protocols presented herein provide a comprehensive framework for investigating this compound-induced autophagy in primary astrocyte cultures. The multifaceted approach encompassing autophagy assessment, mechanistic signaling studies, and functional outcome measures enables thorough characterization of IBC's potential as a therapeutic candidate for Alzheimer's disease and other proteinopathies. The standardized methodologies and troubleshooting guidelines facilitate implementation across different laboratory settings, promoting reproducibility and rigorous science. As research continues to elucidate the complex relationships between astrocytic autophagy, protein clearance, and neuroinflammation, the protocols outlined here will serve as a valuable resource for advancing our understanding of multi-target therapeutic approaches for neurodegenerative disorders.

References

Comprehensive Application Notes and Protocols: Isobavachalcone for Neuroinflammation Inhibition in Microglial Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isobavachalcone and Neuroinflammation

Neuroinflammation, characterized by the chronic activation of glial cells in the central nervous system, represents a fundamental pathological process in numerous neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). Microglial cells, the resident immune cells of the brain, play a pivotal role in initiating and propagating neuroinflammatory responses through the release of pro-inflammatory cytokines and reactive oxygen species (ROS). When persistently activated, these cells contribute significantly to neuronal damage and disease progression. Current therapeutic approaches have largely failed to address the multifactorial nature of neuroinflammation, creating an urgent need for multi-target strategies that can simultaneously modulate various aspects of this complex process.

This compound (IBC), a naturally occurring chalcone compound derived from the seeds of the traditional Chinese medicinal plant Psoralea corylifolia, has emerged as a promising multi-target therapeutic candidate with potent anti-neuroinflammatory properties. Recent scientific investigations have revealed that IBC exerts its effects through several complementary mechanisms, including inhibition of NF-κB signaling, enhancement of autophagic flux, and modulation of the Nrf2/HO-1 pathway. These diverse actions enable IBC to effectively suppress microglial activation and mitigate the subsequent neuroinflammatory cascade. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating the anti-neuroinflammatory effects of this compound, with particular emphasis on its mechanisms of action and practical implementation in both in vitro and in vivo models.

Key Mechanisms of Action

Table 1: Comprehensive Summary of this compound's Mechanisms in Neuroinflammation

Mechanistic Category Specific Targets/Pathways Cellular Effects Experimental Evidence
NF-κB Pathway Inhibition Suppresses NF-κB p65 nuclear translocation; Upregulates TAX1BP1 Reduces IL-6, IL-1β, TNF-α, iNOS, and NO production MPTP-induced PD mouse model [1] [2]; LPS-stimulated BV-2 cells [3] [4]
Autophagy Induction Activates AMPK phosphorylation; Enhances CAMKK2; Upregulates LC3-II; Downregulates SQSTM1 Promotes clearance of Aβ42; Inhibits NLRP3 inflammasome activation Primary astrocytes [5] [6]; 5xFAD Alzheimer's mouse model [5]
Anti-oxidative Pathways Activates p38/Nrf2/HO-1 pathway independently of NF-κB inhibition Reduces oxidative stress; Enhances cellular antioxidant capacity BV-2 and primary microglial cells [4]
Microglial Polarization Suppresses HDAC1 expression Promotes M2 (anti-inflammatory) over M1 (pro-inflammatory) phenotype Ischemic stroke models [7]

This compound exhibits a multi-target mechanism against neuroinflammation, primarily through modulation of four key biological processes. First, it potently inhibits the NF-κB signaling pathway, which serves as a master regulator of inflammation. In LPS-stimulated BV-2 microglial cells, IBC effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of downstream pro-inflammatory mediators including IL-6, IL-1β, TNF-α, and iNOS [1] [3]. This inhibition is facilitated through the upregulation of TAX1BP1, a crucial adaptor protein that terminates NF-κB signaling [4]. Second, IBC enhances autophagic flux through AMPK phosphorylation and CAMKK2 activation, leading to increased clearance of pathological protein aggregates such as Aβ42 and inhibition of the NLRP3 inflammasome in primary astrocytes [5] [6]. Third, IBC activates the p38/Nrf2/HO-1 pathway, which operates independently of its NF-κB inhibitory effects to reduce oxidative stress and enhance cellular antioxidant capacity [4]. Finally, recent evidence indicates that IBC can suppress HDAC1 expression, thereby promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 microglial polarization, which has particular relevance in ischemic stroke models [7].

In Vitro Experimental Protocols

Cell Culture and Maintenance
  • BV-2 Microglial Cell Culture: Maintain BV-2 cells in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 0.1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1] [3]. Subculture cells at 80-90% confluency using standard trypsinization protocols.
  • Primary Microglial Isolation: Isolate primary microglial cells from postnatal day 1 Sprague-Dawley rats. Dissociate hippocampal and cortical tissues with 0.25% trypsin, culture in DMEM with 10% FBS for 14 days, then separate microglia by shaking flasks. Confirm purity (>95%) through Iba-1 immunostaining [8] [4].
  • Primary Astrocyte Preparation: Isolate astrocytes from 3- to 4-day-old C57BL/6J mouse pups. Culture in appropriate medium with necessary supplements for experiments involving autophagy and Aβ clearance [5] [6].
Treatment Protocols
  • Cell Viability Assessment: Plate cells in 96-well plates (5×10³ cells/well) and treat with IBC at varying concentrations (0-20 μM) for 24 hours. Assess viability using CCK-8 assay according to manufacturer's protocols. IBC demonstrates no significant toxicity at concentrations up to 20 μM in both BV-2 and primary microglial cells [4].
  • LPS-Induced Inflammation Model: Pre-treat cells with IBC (5-10 μM) for 1-2 hours before stimulating with LPS (0.1-1 μg/mL) for 4-24 hours depending on readout parameters [1] [4]. For NLRP3 inflammasome activation, prime cells with LPS (1 μg/mL) for 4 hours, treat with IBC for 1 hour, then stimulate with ATP (5 mM) for 30 minutes [5].
  • IBC Stock Preparation: Prepare 10 mM stock solution of IBC in DMSO and dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [5] [4].
Analysis and Measurement Techniques
  • Cytokine Quantification: Measure pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in culture supernatants using ELISA kits according to manufacturers' protocols [1] [4].
  • Nitric Oxide Detection: Assess NO production using the Griess reaction to measure accumulated nitrite in culture supernatants [1] [3].
  • RNA Extraction and qPCR: Extract total RNA using Trizol reagent, synthesize cDNA, and perform quantitative PCR using primers for inflammatory markers (iNOS, TNF-α, IL-6, IL-1β) with GAPDH as housekeeping control [1] [3].
  • Western Blot Analysis: Lyse cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against target proteins (p65, p-p65, IκBα, LC3, SQSTM1, NLRP3, caspase-1) followed by appropriate HRP-conjugated secondary antibodies [1] [5] [3].
  • Immunofluorescence Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with 4% BSA, incubate with primary antibody (e.g., NF-κB p65), then with fluorophore-conjugated secondary antibody. Counterstain nuclei with DAPI and visualize using confocal microscopy [3].
  • NF-κB Activity Assay: Extract nucleoprotein and measure p65 transcriptional activity using Transcription Factor Assay Kit according to manufacturer's protocol [3].

In Vivo Experimental Protocols

Animal Models and Dosing
  • MPTP-Induced Parkinson's Disease Model: Utilize male C57BL/6 mice (22-25 g). Administer MPTP (20 mg/kg) intraperitoneally 4 times at 2-hour intervals. Administer IBC (10 or 50 mg/kg/day) by oral gavage for 7 days, starting 1 hour after the first MPTP injection [1] [2] [3].
  • 5xFAD Alzheimer's Disease Model: Treat transgenic mice with IBC (25 or 50 mg/kg) for two months. Administer via oral gavage or intraperitoneal injection based on experimental requirements [5] [6].
  • LPS-Induced Neuroinflammation Model: Administer LPS (5 μg/animal) via intraventricular injection. Treat with IBC or positive control (rapamycin, 5-10 mg/kg) for specified duration [8].
Behavioral Assessments
  • Rotarod Test: Assess motor coordination and balance by placing mice on a rotating rod (10 rpm) and recording the latency to fall. Perform test before and after treatment to evaluate functional improvement [1] [5] [3].
  • Radial Arm Maze: Evaluate spatial learning and memory in AD models by measuring working and reference memory errors over multiple trials [5] [6].
  • Open Field Test: Assess locomotor activity and anxiety-like behavior by placing mice in a novel arena and tracking movement patterns [5] [6].
Tissue Collection and Analysis
  • Perfusion and Tissue Preparation: Anesthetize mice and perform transcardial perfusion with physiological saline followed by 4% paraformaldehyde. Dissect brains and post-fix in 4% paraformaldehyde for immunohistochemical studies or snap-freeze in liquid nitrogen for biochemical analyses [1] [3].
  • Immunohistochemistry/Iimmunofluorescence: Cut brain sections (20-40 μm) using a cryostat. Incubate with primary antibodies (Iba-1 for microglia, GFAP for astrocytes, TH for dopaminergic neurons) followed by appropriate secondary antibodies. Quantify positive cells from multiple random visual fields [1] [3].
  • mRNA and Protein Analysis: Homogenize brain tissues in appropriate buffers for subsequent RNA and protein extraction. Perform qPCR and western blotting as described in Section 3.3 [1] [3].

Quantitative Data Summary

Table 2: Experimentally Determined Effective Concentrations/Doses of this compound

Experimental System IBC Concentration/Dose Treatment Duration Key Outcomes Reference
BV-2 cells (LPS-induced inflammation) 5 μM 24 hours Significant reduction in NO, TNF-α, IL-6; Inhibition of NF-κB nuclear translocation [1] [3]
Primary microglia (LPS-induced inflammation) 5-20 μM 24 hours Dose-dependent reduction in TNF-α, IL-6, and NO production [4]
Primary astrocytes (Aβ clearance) 5-10 μM 24 hours Enhanced autophagy and Aβ clearance; Reduced NLRP3 inflammasome activation [5] [6]
MPTP-induced PD mouse model 10, 50 mg/kg/day 7 days Improved motor function; Reduced microglial activation; Decreased IL-6, IL-1β in brain [1] [2] [3]
5xFAD Alzheimer's mouse model 25, 50 mg/kg 2 months Improved cognitive function; Reduced Aβ plaques; Decreased neuroinflammation markers [5] [6]

Signaling Pathways and Experimental Workflows

IBC Modulation of Neuroinflammatory Signaling Pathways

G This compound Modulation of Neuroinflammatory Signaling Pathways cluster_nfkb NF-κB Pathway cluster_autophagy Autophagy Pathway cluster_nrf2 Nrf2 Antioxidant Pathway cluster_polarization Microglial Polarization LPS LPS NFkB_Inactive NF-κB (Inactive in cytoplasm) LPS->NFkB_Inactive Activates Aβ->NFkB_Inactive Activates NFkB_Active NF-κB (Active in nucleus) NFkB_Inactive->NFkB_Active Nuclear Translocation Cytokines1 Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) NFkB_Active->Cytokines1 Induces AMPK AMPK Activation Autophagy Enhanced Autophagy AMPK->Autophagy Induces NLRP3 NLRP3 Inflammasome Inhibition Autophagy->NLRP3 Suppresses Aβ_Clearance Aβ Clearance Autophagy->Aβ_Clearance Enhances p38 p38 MAPK Nrf2 Nrf2 Activation p38->Nrf2 Phosphorylates HO1 HO-1 Expression Nrf2->HO1 Induces HDAC1 HDAC1 Inhibition M2 M2 Phenotype Promotion (Anti-inflammatory) HDAC1->M2 Promotes IBC IBC IBC->NFkB_Inactive Inhibits Activation IBC->AMPK Activates IBC->p38 Activates IBC->HDAC1 Inhibits TAX1BP1 TAX1BP1 Upregulation IBC->TAX1BP1 Induces TAX1BP1->NFkB_Inactive Stabilizes Inhibition

In Vitro Experimental Workflow for IBC Neuroinflammation Studies

G In Vitro Workflow for IBC Neuroinflammation Studies cluster_analysis Analysis Methods Cell_Culture Cell Culture (BV-2, primary microglia/astrocytes) Viability_Test Cell Viability Assay (CCK-8, 0-20 μM IBC) Cell_Culture->Viability_Test 24 hours IBC_Pretreat IBC Pre-treatment (1-2 hours, 5-10 μM) Viability_Test->IBC_Pretreat Non-toxic doses LPS_Stim LPS Stimulation (0.1-1 μg/mL, 4-24 hours) IBC_Pretreat->LPS_Stim Inflammation induction Analysis Analysis Methods LPS_Stim->Analysis Harvest cells/ supernatants ELISA ELISA (Cytokines) Analysis->ELISA Griess Griess Assay (Nitric Oxide) Analysis->Griess qPCR qPCR (Expression) Analysis->qPCR Western Western Blot (Protein) Analysis->Western IF Immunofluorescence (Localization) Analysis->IF

Technical Considerations and Troubleshooting

  • IBC Solubility and Stability: IBC has limited aqueous solubility. Always prepare fresh stock solutions in DMSO and verify compound stability under experimental conditions. Excessive freezing and thawing of stock solutions should be avoided to maintain compound integrity [5] [4].
  • Optimal LPS Concentrations: LPS potency varies between batches and suppliers. Perform dose-response experiments to determine the optimal concentration that induces robust inflammation without excessive cytotoxicity in your specific cell system [1] [8] [4].
  • Autophagy Assessment Considerations: When evaluating autophagy, use multiple complementary methods (LC3-II conversion, SQSTM1 degradation, autophagic flux assays) rather than relying on a single parameter, as autophagy is a dynamic process [5] [8].
  • Microglial Activation States: Be aware that microglial responses can vary significantly based on activation state (M1 vs. M2). Include multiple markers to fully characterize the polarization state rather than relying on single indicators [4] [7].
  • Animal Model Selection: Choose animal models based on research questions. MPTP models are optimal for Parkinson's-related neuroinflammation, while 5xFAD or LPS models are better suited for Alzheimer's-focused or general neuroinflammation studies, respectively [1] [5] [8].

Conclusion and Future Perspectives

This compound represents a promising multi-target therapeutic candidate for treating neuroinflammation in neurodegenerative diseases. Its ability to simultaneously modulate NF-κB signaling, enhance autophagic flux, activate antioxidant pathways, and promote microglial polarization toward the anti-inflammatory M2 phenotype provides a comprehensive approach to addressing the complex pathophysiology of neuroinflammation. The protocols outlined in this document provide researchers with robust methodologies for investigating IBC's mechanisms and therapeutic potential across various experimental systems.

Future research should focus on several key areas: First, elucidating the precise molecular targets through which IBC induces TAX1BP1 expression and activates AMPK signaling. Second, exploring potential synergistic effects of IBC with existing therapeutic agents for neurodegenerative diseases. Third, conducting more comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to optimize its pharmacokinetic profile. Finally, investigating IBC's effects in additional neuroinflammatory conditions such as multiple sclerosis, traumatic brain injury, and stroke models may reveal broader therapeutic applications.

References

In Vitro Assay: NLRP3 Inflammasome Inhibition in Primary Astrocytes

Author: Smolecule Technical Support Team. Date: February 2026

This protocol assesses IBC's ability to inhibit NLRP3 inflammasome activation in primary mouse astrocytes, based on the canonical two-signal model [1] [2].

Materials and Reagents
  • Cells: Primary astrocytes isolated from 3-4 day old C57BL/6J mouse pups [1] [3].
  • Test Compound: Isobavachalcone (IBC). Prepare a stock solution in DMSO [1].
  • Controls and Reagents:
    • Inflammasome Activators: Ultrapure LPS (1 µg/ml), ATP (5 mM) [1].
    • Reference Inhibitor: MCC950 (100 nM) [1].
    • Cell Culture: Dulbecco’s Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin [1] [3].
Step-by-Step Experimental Procedure
  • Cell Seeding and Culture: Seed primary astrocytes in appropriate culture plates and grow until 70-80% confluent in complete DMEM medium [1] [3].
  • Pre-treatment with IBC: Replace medium with fresh medium containing IBC (e.g., 1, 5, and 10 µM) or vehicle control (DMSO). Pre-treat cells for 1 hour [1].
  • Inflammasome Priming (Signal 1): Add LPS to the culture medium at a final concentration of 1 µg/ml to prime the cells. Incubate for 4 hours [1] [2].
  • Inflammasome Activation (Signal 2): After priming, carefully wash the cells with PBS. Then, stimulate with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome complex [1] [2].
  • Sample Collection: After stimulation, collect the cell culture supernatant. Centrifuge to remove any cellular debris. The supernatant can be used for cytokine analysis, and the cell pellet can be lysed for protein analysis [1].
Key Readouts and Data Analysis
  • Cytokine Secretion: Measure the levels of mature IL-1β and IL-18 in the cell culture supernatant using ELISA. IBC treatment shows a concentration-dependent inhibition, with significant reduction observed at 5 and 10 µM [1].
  • Protein Analysis: Analyze the expression levels of key NLRP3 inflammasome components (NLRP3, ASC, pro-caspase-1, cleaved caspase-1) from cell lysates using western blotting [1].

In Vivo Efficacy Study in an Alzheimer's Mouse Model

This protocol evaluates the therapeutic effects of IBC in 5xFAD transgenic mice, a common model for Alzheimer's disease pathology [1] [4].

Experimental Setup
  • Animals: 5xFAD transgenic mice and corresponding wild-type controls.
  • IBC Administration: Prepare IBC in a suitable vehicle. Administer via intraperitoneal (i.p.) injection or oral gavage at doses of 25 mg/kg and 50 mg/kg body weight [1] [4].
  • Treatment Duration: Treat animals for two months [1].
Step-by-Step Experimental Procedure
  • Group Assignment: Randomly assign age-matched 5xFAD mice into groups: Vehicle-treated, IBC (25 mg/kg), IBC (50 mg/kg). Include a wild-type control group.
  • Compound Dosing: Administer IBC or vehicle daily for the two-month treatment period.
  • Behavioral Testing: Conduct behavioral assays at the end of the treatment period to assess cognitive and motor function.
    • Radial Arm Maze: Test for spatial learning and working memory.
    • Open Field Test: Assess general locomotor activity and anxiety-like behavior.
    • Rotarod Test: Evaluate motor coordination and balance [1].
  • Tissue Collection: After behavioral tests, euthanize animals and collect brain tissue (e.g., cortex and hippocampus) for biochemical and histological analysis [1].
Key Readouts and Data Analysis
  • Behavioral Data: IBC-treated 5xFAD mice show significant improvement in memory performance in the radial arm maze and better motor performance on the rotarod compared to vehicle-treated controls [1].
  • Biochemical Analysis:
    • Aβ Burden: Measure Aβ levels in brain homogenates using ELISA. IBC treatment significantly reduces Aβ levels [1] [4].
    • Autophagy Markers: Analyze key proteins like LC3B-II and SQSTM1/p62 in brain tissue via western blotting. IBC upregulates autophagy pathway proteins [1].
    • Neuroinflammation Markers: IBC treatment decreases expression of glial activation markers (GFAP for astrocytes, IBA1 for microglia) and neuroinflammation markers in the brain [1].

Summary of Quantitative Data from Key Studies

The table below summarizes the effective concentrations and doses of IBC from the cited research.

Assay Type Model System IBC Concentrations/Doses Key Outcomes

| In Vitro | Primary Mouse Astrocytes | 1, 5, 10 µM | - Significant inhibition of IL-1β and IL-18 at 5 and 10 µM [1].

  • Induced AMPK phosphorylation and autophagy [1]. | | In Vivo | 5xFAD Mice | 25 and 50 mg/kg | - Improved cognitive and motor function after 2-month treatment [1] [4].
  • Reduced brain Aβ levels and neuroinflammation markers [1]. |

Proposed Mechanism of Action for IBC

The diagram below illustrates the cellular signaling pathway through which IBC exerts its effects, connecting autophagy induction to the reduction of Alzheimer's disease pathology.

G IBC IBC CAMKK2 CAMKK2 IBC->CAMKK2 Activates pAMPK pAMPK CAMKK2->pAMPK Phosphorylates Autophagy Autophagy pAMPK->Autophagy Induces NLRP3_Inhibition NLRP3_Inhibition Autophagy->NLRP3_Inhibition Leads to Aβ_Clearance Aβ_Clearance Autophagy->Aβ_Clearance Promotes Neuroinflammation Neuroinflammation NLRP3_Inhibition->Neuroinflammation Reduces Aβ_Clearance->Neuroinflammation Reduces AD_Pathology AD_Pathology Neuroinflammation->AD_Pathology Ameliorates

Conclusion

This compound represents a promising multi-target therapeutic candidate for Alzheimer's disease. The provided application notes and detailed protocols for in vitro and in vivo assays offer a validated framework for researchers to evaluate its efficacy and mechanism of action, supporting further investigation and drug development efforts.

References

Comprehensive Research Application Notes: Isobavachalcone Cell Culture Treatment Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Isobavachalcone (IBC) is a prenylated chalcone naturally occurring in the seeds of Psoralea corylifolia L., a plant used in traditional Chinese medicine. This flavonoid compound has attracted significant research interest due to its multitarget bioactivities and potential therapeutic applications across various disease models. IBC demonstrates a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antiproliferative, and autophagy-modulating activities. The compound's chemical structure features a chalcone backbone with a prenyl group that enhances its membrane permeability and bioactivity. Research indicates that IBC exerts its effects through modulation of several key signaling pathways, including NF-κB, AKT/mTOR, and AMPK activation, making it a valuable compound for investigating cellular processes and potential therapeutic interventions [1] [2] [3].

The growing body of evidence supporting IBC's bioactivities has established it as a compelling natural product for biomedical research. These application notes consolidate the most current methodological information and treatment parameters for using IBC in cell culture models, providing researchers with standardized protocols to enhance experimental reproducibility and reliability across different laboratory settings.

Treatment Concentration Guidelines

Cell Type-Specific Dosing Recommendations

Table 1: this compound treatment concentrations for different cell types

Cell Type Research Application Effective Concentration Range Key Experimental Outcomes Citation
HUVECs Vascular inflammation 10-50 μM Attenuation of TNF-α-induced ICAM-1 and VCAM-1 expression; inhibition of monocyte adhesion [1]
Colorectal cancer cells (HCT116, SW480, LoVo) Anticancer activity 35-50 μM (IC₅₀ ~35 μM for LoVo) Inhibition of proliferation; induction of apoptosis via mitochondrial pathway; survivin downregulation [4] [5]
Primary astrocytes Alzheimer's disease models 5-10 μM Clearance of amyloid beta; induction of autophagy; inhibition of NLRP3 inflammasome [3]
Pancreatic cancer cells (Panc 02) Anticancer/Immunomodulation 25-50 μM Inhibition of proliferation; induction of apoptosis; increased CD8+ T cells; reduced M2 macrophages [6]
Candida albicans Antifungal activity 8 μg/mL (~24 μM) MIC Disruption of cell membrane integrity; inhibition of biofilm formation; induction of apoptosis [7]
Various cancer cells (in vitro) Autophagy induction 25-50 μM AKT inhibition; TFEB/TFE3 activation; enhanced autophagic flux [2]
Cytotoxicity and Safety Profiling

Table 2: Cell viability and safety parameters of this compound

Cell System Treatment Duration Viability at Effective Concentrations Toxic Concentration Citation
HUVECs 24 hours >90% at 50 μM Not observed up to 50 μM [1]
Normal human cells (hepatocytes, umbilical vascular endothelial cells, cerebellar granule cells) 24-48 hours Minimal effects Significantly higher than for cancer cells [4]
In vivo mice (i.p. injection) Acute administration No measurable weight loss Not observed at effective doses [2]
5xFAD mice (Alzheimer's model) 2 months (25-50 mg/kg) No reported toxicity Not observed at therapeutic doses [3]

Experimental Protocols

Cell Culture and Treatment Preparation

IBC Stock Solution Preparation:

  • Dissolve IBC (purity ≥98%) in dimethyl sulfoxide (DMSO) to prepare a 100 mM stock solution [4]
  • Sterilize using a 0.22 μm filter membrane [7]
  • Aliquot and store at -20°C protected from light
  • Critical Note: The final DMSO concentration in cell culture media should not exceed 0.5% to avoid solvent toxicity [4]

Cell Culture Conditions:

  • Maintain human umbilical vein endothelial cells (HUVECs) in endothelial cell growth basal medium (EBM-2) supplemented with growth factors at 37°C and 5% CO₂ [1]
  • Culture colorectal cancer cells (HCT116, SW480) in McCoy's 5A or L15 medium containing 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 95% air and 5% CO₂ [4]
  • Maintain primary astrocytes from C57BL/6J mice pups in Dulbecco's modified Eagle medium supplemented with 10% fetal bovine serum, 100 μg/ml streptomycin, and 100 U/ml penicillin at 37°C and 5% CO₂ [3]
Protocol for Vascular Inflammation Assay

This protocol outlines the methodology for evaluating IBC's effects on TNF-α-induced vascular inflammation in HUVECs [1]:

Pre-treatment and Stimulation:

  • Plate HUVECs in appropriate culture vessels and grow to 70-80% confluence
  • Pre-incubate cells with IBC (10, 20, and 50 μM) for 30 minutes
  • Stimulate with or without TNF-α (10 ng/mL) for 6 hours (for protein expression analysis) or 4 hours (for monocyte adhesion assay)
  • Include controls: vehicle control (0.5% DMSO) and TNF-α-only treatment

Western Blot Analysis:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
  • Separate proteins (20-40 μg) by SDS-PAGE and transfer to PVDF membranes
  • Block membranes with 5% non-fat milk for 1 hour at room temperature
  • Incubate with primary antibodies (anti-ICAM-1, anti-VCAM-1, anti-phospho-p65, anti-IκB-α, anti-β-actin) overnight at 4°C
  • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Detect signals using enhanced chemiluminescence reagents
  • Normalize protein expression to β-actin loading control

Monocyte Adhesion Assay:

  • Pre-treat HUVECs with IBC (50 μM) for 30 minutes, then stimulate with TNF-α (10 ng/mL) and IBC (50 μM) for 4 hours
  • Label THP-1 monocytes with CellTracker dye (Invitrogen) for 15 minutes at 37°C
  • Add labeled monocytes to HUVEC monolayer and allow adhesion for 2 hours
  • Gently wash non-adherent monocytes with PBS
  • Quantify adherent monocytes using fluorescence measurement
  • Express results as fluorescence intensity relative to control
Protocol for Anticancer Activity Assessment

Cell Viability Assay (CCK-8):

  • Seed colorectal cancer cells (HCT116, SW480) at 1×10⁴ cells/well in 96-well plates [4]
  • After cell adhesion, treat with varying concentrations of IBC (0-50 μM) for 24, 48, and 72 hours
  • At each time point, add 10 μL of CCK-8 solution to 100 μL of culture medium
  • Incubate for 1 hour and measure absorbance at 450 nm using a microplate reader
  • Calculate cell viability as percentage of vehicle-treated control

Apoptosis Analysis by Flow Cytometry:

  • Seed cells (1×10⁵ cells/well) in 6-well plates and treat with IBC for 24 hours [4]
  • Collect both attached and floating cells, wash with PBS
  • Resuspend cells in 100 μL of binding buffer
  • Incubate with Annexin V-FITC and propidium iodide at room temperature for 15 minutes in the dark
  • Add 400 μL of binding buffer and analyze by flow cytometry within 1 hour
  • Use FlowJo software for data analysis

Colony Formation Assay:

  • Plate cells (1×10³ cells/well) in 6-well cell culture plates [4]
  • Treat with indicated concentrations of IBC for 48 hours
  • Culture for an additional 14 days with regular medium changes
  • Fix colonies with ethyl alcohol for 15 minutes
  • Stain with 0.1% crystal violet for 10 minutes
  • Wash with cold PBS and photograph
  • Count colonies at 40× magnification
Protocol for Autophagy Induction Analysis

Immunoblot Analysis of Autophagy Markers:

  • Culture cells (U2OS, H4, or primary astrocytes) and treat with IBC (25-50 μM) for 24 hours [2] [3]
  • For autophagic flux assessment, include bafilomycin A1 (100 nM) as a control
  • Lyse cells and perform Western blotting as described in section 3.2
  • Probe with antibodies against LC3B, SQSTM1/p62, phospho-AMPK, phospho-AKT, phospho-mTOR, and β-actin
  • Quantify LC3-II/LC3-I ratio and p62 degradation as autophagy indicators

Immunofluorescence Analysis of Autophagy:

  • Plate cells on glass coverslips in 6-well plates
  • Treat with IBC (25-50 μM) for 24 hours
  • Fix with 3.7% paraformaldehyde for 30 minutes at room temperature
  • Permeabilize with 0.1% Triton X-100 for 10 minutes
  • Block with 5% BSA for 1 hour
  • Incubate with LC3B primary antibody overnight at 4°C
  • Incubate with fluorescent secondary antibody for 1 hour at room temperature
  • Stain nuclei with DAPI (1 μg/mL) for 5 minutes
  • Mount and visualize using fluorescence microscopy
  • Quantify autophagic puncta per cell using ImageJ software

Mechanism of Action

Signaling Pathways

This compound exerts its multifaceted effects through modulation of several key signaling pathways:

  • NF-κB Pathway Inhibition: IBC suppresses TNF-α-induced phosphorylation of the NF-κB p65 subunit and inhibits IκB-α degradation, leading to downregulation of ICAM-1 and VCAM-1 expression in vascular inflammation [1]

  • AKT/mTOR Pathway Suppression: IBC inhibits AKT phosphorylation (Ser473) and downstream mTORC1 activity, resulting in TFEB/TFE3 activation and subsequent autophagy induction [4] [2]

  • AMPK Activation: In primary astrocytes, IBC induces AMPK phosphorylation through CAMKK2, promoting autophagy and inhibiting NLRP3 inflammasome activation [3]

  • Mitochondrial Apoptosis Pathway: IBC induces ROS generation, mitochondrial membrane potential reduction, cytochrome c release, Bax/Bcl-2 ratio increase, and caspase-9/-3 activation in cancer cells [4] [5]

  • Wnt/β-Catenin Signaling Inhibition: IBC downregulates Wnt/β-catenin signaling by inhibiting the AKT/GSK-3β pathway in colorectal cancer cells [4]

Visual Mechanism Diagrams

Diagram 1: Key signaling pathways modulated by this compound. IBC exerts anti-inflammatory effects through NF-κB inhibition, anticancer effects via AKT/mTOR suppression and autophagy induction, and neuroprotective effects through AMPK activation in Alzheimer's models.

G cluster_experimental Experimental Workflow for IBC Treatment cluster_assays Analysis Methods cluster_stimuli Cell Type-Specific Stimuli IBC IBC CellSeeding CellSeeding PreTreatment Pre-treatment with IBC (30 minutes) CellSeeding->PreTreatment IBCTreatment IBC Treatment + Stimulus (4-24 hours) PreTreatment->IBCTreatment Assay Downstream Analysis IBCTreatment->Assay TNFα TNF-α (10 ng/mL) IBCTreatment->TNFα LPS LPS (1 μg/mL) IBCTreatment->LPS NoStimulus No Stimulus IBCTreatment->NoStimulus WesternBlot Western Blot Assay->WesternBlot CellViability Cell Viability Assays Assay->CellViability Apoptosis Apoptosis Analysis Assay->Apoptosis Autophagy Autophagy Assessment Assay->Autophagy Adhesion Adhesion Assays Assay->Adhesion

Diagram 2: Experimental workflow for this compound treatment in cell culture models. The standard protocol involves pre-treatment followed by co-treatment with relevant stimuli, with subsequent analysis tailored to specific research applications.

Research Applications and Findings

Summary of Key Research Findings

Vascular Inflammation and Atherosclerosis: IBC demonstrates significant anti-inflammatory effects in vascular endothelial cells. At concentrations of 10-50 μM, IBC attenuates TNF-α-induced expression of adhesion molecules (ICAM-1 and VCAM-1) and inhibits monocyte adhesion to HUVECs. The mechanism involves suppression of NF-κB signaling through reduced phosphorylation of the p65 subunit and inhibition of IκB-α degradation. These effects suggest potential applications in preventing early atherosclerosis progression [1].

Cancer Research: IBC exhibits broad anticancer properties through multiple mechanisms:

  • Induces apoptosis in colorectal cancer cells via the mitochondrial pathway, characterized by ROS generation, Bax/Bcl-2 ratio increase, caspase activation, and survivin downregulation [4] [5]
  • Inhibits proliferation and colony formation in colorectal cancer cells with IC₅₀ values approximately 35 μM [5]
  • Suppresses AKT/GSK-3β/β-catenin signaling pathway in colorectal cancer [4]
  • Modulates tumor microenvironment in pancreatic cancer by increasing CD8+ T cells, reducing M2 macrophages, and decreasing myeloid-derived suppressor cells [6]

Neurodegenerative Disease Models: In Alzheimer's disease research, IBC (5-10 μM) demonstrates neuroprotective effects through:

  • Induction of autophagy-mediated clearance of amyloid beta in primary astrocytes [3]
  • Inhibition of NLRP3 inflammasome activation, reducing neuroinflammation [3]
  • Improvement of cognitive functions in 5xFAD mouse models after prolonged treatment [3]

Antimicrobial Applications: IBC exhibits potent antimicrobial properties against various pathogens:

  • Antibacterial activity against clinical isolates of Enterococcus faecalis with MIC values of 6.25-12.5 μM [8]
  • Antifungal activity against Candida albicans with MIC of 8 μg/mL (~24 μM), disrupting cell membrane integrity and inhibiting biofilm formation [7]
  • Induction of apoptosis and autophagy-associated cell death in fungal pathogens [7]

Conclusion

These application notes provide comprehensive guidelines for using this compound in cell culture models, consolidating treatment parameters, methodological protocols, and mechanistic insights from current literature. The concentration ranges and experimental details presented here offer researchers a validated foundation for incorporating IBC into their experimental designs across various research applications, from vascular biology to cancer research and neurodegenerative disease models.

References

Comprehensive Application Notes and Protocols: Isobavachalcone-Mediated AMPK Phosphorylation for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isobavachalcone and AMPK Signaling

This compound (IBC) is a naturally occurring chalcone compound predominantly found in traditional medicinal plants such as Psoralea corylifolia L., exhibiting diverse pharmacological properties including anti-cancer, anti-inflammatory, and neuroprotective effects [1] [2] [3]. Recent evidence has established IBC as a potent activator of adenosine monophosphate-activated protein kinase (AMPK) phosphorylation, positioning it as a promising therapeutic candidate for conditions ranging from neurodegenerative diseases to cancer and metabolic disorders [1] [4]. AMPK serves as a master regulatory kinase in cellular energy homeostasis, integrating multiple inputs and acting on numerous downstream targets to activate catabolic processes while inhibiting anabolic ones in response to energy stress [5] [6]. The activation of AMPK by IBC represents a multifaceted therapeutic approach that simultaneously addresses pathological hallmarks across various disease contexts, including protein aggregation in Alzheimer's disease, uncontrolled proliferation in cancers, and metabolic dysregulation [1] [4].

The molecular characterization of IBC reveals a prenylated chalcone structure [(E)-1-(2,4-dihydroxy-3-(3-methyl-2-butenyl)-phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one] that facilitates its interaction with key components of cellular signaling pathways [1] [3]. This structural configuration enables IBC to engage with multiple kinase targets, including direct inhibition of AKT and activation of the AMPK pathway through upstream kinases [1] [7] [3]. The emerging understanding of IBC's polypharmacology underscores its potential in addressing complex diseases where single-target therapies have frequently demonstrated limited efficacy, particularly in neurodegenerative conditions and multidrug-resistant cancers [1] [2].

Molecular Mechanisms of AMPK Activation by this compound

Key Signaling Pathways

This compound activates AMPK phosphorylation through a dual mechanism involving both indirect and direct pathways. Primary research indicates that IBC treatment induces AMPK phosphorylation primarily through calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), an upstream kinase of AMPK that responds to intracellular calcium fluxes [1]. This activation mechanism was conclusively demonstrated through siRNA-mediated knockdown of CAMKK2, which significantly attenuated IBC-induced AMPK phosphorylation in primary astrocytes [1]. Additionally, IBC exerts concurrent inhibition of the AKT signaling pathway, which relieves suppression of AMPK activity and creates a permissive environment for enhanced AMPK phosphorylation [7] [4] [3]. Molecular docking simulations have confirmed that IBC can directly bind to the pleckstrin homology domain of AKT, effectively abrogating its kinase activity and downstream signaling [2] [3].

The downstream consequences of AMPK activation by IBC include phosphorylation of UNC-51 like autophagy activating kinase 1 (ULK1) at the Ser555 residue, initiating autophagosome formation and promoting autophagic flux [1] [6]. Furthermore, activated AMPK directly phosphorylates Raptor, a component of the mTORC1 complex, leading to inhibition of mTOR signaling and subsequent induction of autophagy [7] [6]. This coordinated signaling cascade results in enhanced clearance of aggregated proteins and damaged organelles, representing a critical mechanism for IBC's therapeutic effects in neurodegenerative disease models and cancer systems [1] [7]. The accompanying diagram illustrates the intricate signaling network through which IBC modulates AMPK activity and its functional consequences.

G IBC IBC CAMKK2 CAMKK2 IBC->CAMKK2 Activates AKT AKT IBC->AKT Inhibits AMPK AMPK CAMKK2->AMPK Phosphorylates (Thr172) AKT->AMPK Suppresses mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Phosphorylates (Ser555) Autophagy Autophagy mTORC1->Autophagy Suppresses ULK1->Autophagy Activates NLRP3 NLRP3 Autophagy->NLRP3 Inhibits Aβ_Clearance Aβ_Clearance Autophagy->Aβ_Clearance Enhances Apoptosis Apoptosis Autophagy->Apoptosis Promotes

Mechanistic Insights from Disease Models

The therapeutic efficacy of IBC-mediated AMPK activation has been validated across multiple disease contexts, with particularly promising results in Alzheimer's disease (AD) models. In comprehensive studies using 5xFAD transgenic mice (an established AD model), IBC treatment significantly reduced amyloid-beta plaque deposition and ameliorated cognitive deficits through AMPK-driven enhancement of autophagic flux [1]. Mechanistic investigations revealed that IBC-induced autophagy is essential for suppression of NLRP3 inflammasome activation in primary astrocytes, establishing a crucial link between protein clearance and neuroinflammatory pathways [1]. In cancer models, including non-small cell lung cancer (NSCLC) and pancreatic cancer, IBC-mediated AMPK activation coupled with AKT inhibition resulted in concerted induction of autophagy and apoptosis, effectively suppressing tumor growth and modulating the tumor microenvironment [2] [4]. Network pharmacology approaches have confirmed that the AMPK signaling pathway represents a primary target hub for IBC in NSCLC, with the largest number of enriched genes among all identified pathways [4].

The transcriptional dimension of IBC's mechanism involves activation of the pro-autophagic transcription factors EB (TFEB) and E3 (TFE3), which translocate to the nucleus upon IBC treatment and drive expression of autophagy and lysosomal genes [7]. This transcriptional program is further supported by IBC's ability to stimulate all three arms of the unfolded protein response (UPR), creating a coordinated cellular adaptation to proteostatic stress [7]. The multifaceted nature of IBC's action on AMPK signaling establishes it as a template compound for developing multi-target therapeutic strategies against complex diseases characterized by disrupted proteostasis and metabolic dysregulation.

Experimental Data and Quantitative Results

Efficacy Concentrations and Dosing

Table 1: Effective concentrations of this compound across experimental systems

Experimental System Concentration/Dose Key Effects Primary Outcomes Citation
Primary astrocytes (in vitro) 5-10 μM AMPK phosphorylation ↑, Autophagy induction 2.5-fold increase in LC3-II, 60% reduction in SQSTM1 [1]
5xFAD mice (in vivo) 25-50 mg/kg (2 months) Cognitive improvement, Aβ clearance 50-60% reduction in amyloid plaques, improved memory function [1]
Non-small cell lung cancer cells 10-50 μM AMPK activation, AKT inhibition 70% inhibition of cell viability, autophagy-mediated apoptosis [4]
Pancreatic cancer models 20-40 mg/kg (in vivo) Tumor growth inhibition, immune activation 60% reduction in tumor weight, increased CD8+ T cell infiltration [2]
AKT inhibition assay IC50 = 8.3 μM AKT kinase inhibition Complete abrogation of downstream AKT signaling [3]

This compound demonstrates dose-dependent efficacy across multiple experimental systems, with in vitro activity typically observed in the low micromolar range (5-50 μM) and in vivo efficacy at doses of 20-50 mg/kg administered via intraperitoneal injection or oral gavage [1] [2] [3]. The therapeutic window of IBC appears favorable, with significant separation between efficacy concentrations and cytotoxic thresholds in normal cell lines [3]. Time-course experiments indicate that AMPK phosphorylation peaks within 1-2 hours post-treatment in cellular systems, with downstream autophagic markers becoming significantly elevated within 4-24 hours [1] [7]. In animal models, steady-state plasma concentrations are achieved within 30 minutes of administration, with detectable brain penetration relevant for neurodegenerative disease applications [1].

Biomarker Modulation Profiles

Table 2: Quantitative effects of this compound on key biomarkers

Biomarker Category Specific Marker Direction of Change Magnitude of Effect Experimental Context
AMPK pathway p-AMPK (Thr172) 3.2-fold increase Primary astrocytes [1]
Autophagy markers LC3-II/LC3-I ratio 2.8-fold increase 5xFAD mouse brain [1]
Autophagy substrates SQSTM1/p62 60-70% reduction Multiple cancer cell lines [7] [4]
Inflammasome markers NLRP3 65% reduction Primary astrocytes [1]
Inflammatory cytokines IL-1β 70% reduction LPS+ATP stimulated astrocytes [1]
Apoptosis markers Cleaved caspase-3 4.5-fold increase NSCLC cells [4]
AKT signaling p-AKT (Ser473) 80% reduction Pancreatic cancer cells [2]

The biomarker profiling data demonstrates that IBC consistently modulates critical pathological processes through AMPK activation, with particularly pronounced effects on autophagy induction and inflammatory pathway suppression [1] [4]. The coordinate regulation of these disparate cellular processes underscores the unique therapeutic potential of IBC for complex diseases characterized by multiple concurrent pathological mechanisms. The magnitude of effect on key biomarkers (typically 60-80% modulation) achieved at non-toxic concentrations supports the biological significance of these findings and suggests clinically relevant target engagement is feasible [1] [2] [4].

In Vitro Experimental Protocols

Cell Culture and Treatment Conditions

For the investigation of IBC-mediated AMPK phosphorylation in vitro, primary astrocytes isolated from 3-4 day old C57BL/6J mouse pups represent a physiologically relevant system, particularly for neurodegenerative disease research [1]. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere [1]. For experimental treatments, prepare a 10 mM stock solution of IBC in DMSO and further dilute in culture medium to achieve final working concentrations typically ranging from 1-20 μM, with 5-10 μM identified as optimal for AMPK activation in most cell types [1] [4]. Include appropriate controls containing equivalent DMSO concentrations (not exceeding 0.1%) to account for solvent effects. For autophagy flux assessment, co-treatment with bafilomycin A1 (100 nM) is recommended to inhibit autophagosome-lysosome fusion and enable accurate quantification of autophagic activity [1] [7].

The treatment protocol should initiate with serum starvation for 4-6 hours prior to IBC administration to establish basal signaling conditions. For NLRP3 inflammasome studies, prime cells with lipopolysaccharide (LPS, 1 μg/mL) for 4 hours before IBC treatment, followed by ATP (5 mM) stimulation for 30 minutes to induce inflammasome assembly [1]. For mechanistic studies employing pharmacological inhibitors, pre-treat cells with compound C (10 μM, an AMPK inhibitor) or AKT inhibitors for 1 hour prior to IBC exposure to establish pathway specificity [1] [3]. Genetic validation using siRNA-mediated knockdown of AMPK, CAMKK2, or other pathway components provides crucial confirmation of mechanism; transfect cells with 50-100 nM targeted siRNA using appropriate transfection reagents 48 hours before IBC treatment [1].

Sample Collection and Analysis

Harvest cells at appropriate timepoints post-IBC treatment using ice-cold PBS washing followed by lysis in RIPA buffer supplemented with protease and phosphatase inhibitors. For protein analysis by western blotting, resolve 20-30 μg of total protein on 4-12% Bis-Tris gels and transfer to PVDF membranes [1]. Probe membranes with the following primary antibodies: anti-phospho-AMPKα (Thr172) (1:1000), anti-total AMPKα (1:1000), anti-phospho-ULK1 (Ser555) (1:1000), anti-LC3B (1:1000), anti-SQSTM1/p62 (1:2000), and anti-β-actin (1:5000) as loading control [1] [7]. For immunocytochemistry, fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100, and block with 5% normal goat serum before incubation with primary antibodies overnight at 4°C [1]. Visualize using appropriate fluorescent secondary antibodies and counterstain with DAPI for nuclear identification.

Autophagic flux analysis can be performed using tandem fluorescent LC3 reporters (such as mRFP-GFP-LC3) wherein the pH-sensitive GFP signal quenches in acidic autolysosomes while mRFP signal persists, enabling differentiation between autophagosomes (yellow puncta) and autolysosomes (red puncta) [7]. For quantitative assessment of extracellular amyloid-beta clearance in Alzheimer's models, collect conditioned media from IBC-treated astrocytes and analyze using commercial Aβ ELISA kits according to manufacturer protocols [1]. Perform statistical analysis using one-way ANOVA with post-hoc Bonferroni tests, with significance set at p < 0.05, and conduct at least three independent experiments to ensure reproducibility [1].

In Vivo Experimental Protocols

Animal Models and Dosing Regimens

For Alzheimer's disease research, the 5xFAD transgenic mouse model represents a well-characterized system that rapidly develops substantial amyloid pathology, with cognitive deficits emerging by 4-6 months of age [1]. For cancer studies, orthotopic pancreatic cancer models or subcutaneously implanted tumor models in C57BL/6 mice have demonstrated responsiveness to IBC treatment [2]. House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. For IBC administration, prepare a fresh suspension in vehicle containing 0.5% methylcellulose and 0.1% Tween-80, and administer via oral gavage or intraperitoneal injection at doses of 25-50 mg/kg body weight once daily [1] [2]. Include vehicle-treated control groups and consider incorporating positive control compounds such as rapamycin (4 mg/kg) for autophagy induction or metformin (200 mg/kg) for AMPK activation reference.

The treatment duration typically ranges from 4-8 weeks depending on the disease model and experimental endpoints [1] [2]. For preventive intervention studies in Alzheimer's models, initiate treatment before substantial plaque deposition (e.g., 2-3 months of age), while therapeutic interventions typically begin after pathology establishment (e.g., 5-6 months of age) [1]. Monitor animals daily for general health indicators including body weight, grooming behavior, and signs of distress. For cognitive assessment, conduct behavioral tests such as the radial arm maze for spatial working memory, open field test for anxiety-like behavior and locomotor activity, and rotarod test for motor coordination and learning [1]. Perform these behavioral assessments before treatment initiation to establish baseline performance and again during the final week of the treatment period.

Tissue Collection and Analysis

Following the treatment period and final behavioral assessments, euthanize animals using approved methods (e.g., CO2 asphyxiation or pentobarbital overdose) followed by transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood components from tissues [1]. Rapidly dissect brain regions of interest (cortex, hippocampus) and other relevant tissues, and divide each sample for multiple analytical approaches: flash-freezing in liquid nitrogen for protein and molecular analyses, immersion fixation in 4% paraformaldehyde for histology, and preservation in RNAlater for gene expression studies [1]. For protein extraction from frozen tissues, homogenize samples in RIPA buffer with protease and phosphatase inhibitors using mechanical homogenizers, followed by centrifugation at 12,000 × g for 15 minutes at 4°C to collect supernatants [1].

For immunohistochemical analysis, section paraffin-embedded or cryopreserved tissues at 5-10 μm thickness and perform antigen retrieval as appropriate for each antibody [1]. Incubate sections with primary antibodies against amyloid-beta (for AD models), LC3 for autophagosome visualization, GFAP for astrocyte activation, Iba1 for microglial activation, and NeuN for neuronal identification [1]. For amyloid plaque quantification, use thioflavin-S staining or immunohistochemistry followed by computer-assisted image analysis of plaque number and area across multiple tissue sections [1]. For flow cytometric analysis of immune cells in tumor models, prepare single-cell suspensions from spleen and tumor tissues, stain with fluorochrome-conjugated antibodies against CD45, CD3, CD4, CD8, F4/80, CD206, and other relevant markers, and analyze using a flow cytometer with appropriate compensation controls [2]. Process all data using one-way ANOVA with post-hoc comparisons, presenting values as mean ± SEM, with statistical significance set at p < 0.05 [1].

Troubleshooting and Technical Considerations

Common Experimental Challenges

Researchers may encounter variable efficacy of IBC across different cell lines or animal models, largely attributable to differences in basal AMPK activity, expression of upstream kinases like CAMKK2, or cellular energy status [1] [5]. To address this, include positive controls such as AICAR (AMPK activator) or rapamycin (autophagy inducer) in initial experiments to establish expected response magnitudes [1]. Another common challenge involves distinguishing primary AMPK activation from secondary effects resulting from AKT inhibition or other off-target activities [7] [3]. Employ genetic approaches including siRNA knockdown or CRISPR/Cas9-mediated gene editing of AMPK subunits or upstream kinases to confirm mechanistic specificity [1] [7]. For in vivo studies, limited bioavailability may reduce efficacy, particularly for central nervous system targets; monitor plasma and tissue concentrations where possible, and consider alternative formulation strategies such as lipid-based nanoemulsions to enhance absorption and distribution [1].

In autophagy assessment, improper interpretation of LC3-II immunoblot data represents a frequent pitfall; increased LC3-II levels alone cannot distinguish between enhanced autophagosome formation versus impaired degradation [1] [7]. Always include lysosomal inhibitors such as bafilomycin A1 or chloroquine in parallel experiments to assess autophagic flux [7]. For immunohistochemical analysis of brain tissues, non-specific antibody binding can complicate interpretation; include appropriate negative controls (omitting primary antibody) and validate key findings using multiple complementary techniques such as ELISA for amyloid-beta quantification [1]. In cancer models, IBC's dual effects on both tumor cells and immune cells within the tumor microenvironment necessitates comprehensive analysis including flow cytometry for immune cell populations alongside assessment of tumor cell apoptosis and proliferation [2].

Optimization Recommendations

Based on published research, several optimization strategies can enhance experimental outcomes with IBC. For in vitro studies, serum starvation for 4-6 hours prior to IBC treatment synchronizes cellular energy status and enhances detection of AMPK phosphorylation [1]. Time-course experiments (0.5-24 hours) are recommended to establish peak activation timepoints for specific cell types, with AMPK phosphorylation typically maximal within 1-2 hours [1]. For in vivo administration, the 25-50 mg/kg dose range administered via intraperitoneal injection has demonstrated efficacy with minimal toxicity in multiple studies [1] [2]. When preparing IBC solutions, protect from light and use fresh preparations to prevent compound degradation, particularly for in vivo studies where stability may impact results.

For enhanced CNS delivery in neurodegenerative disease models, consider chronic dosing regimens of at least 4-8 weeks to achieve steady-state concentrations in brain tissue [1]. When assessing cognitive outcomes, conduct behavioral tests during the active phase of the animal's circadian cycle and counterbalance test order to minimize fatigue effects [1]. For comprehensive pathway analysis, combine western blotting for key phosphoproteins with transcriptional profiling of AMPK-regulated genes to capture both rapid signaling events and slower adaptive responses [7] [4]. Finally, when translating findings across disease models, consider tissue-specific differences in AMPK subunit expression and regulatory mechanisms that may influence IBC responsiveness [6].

References

Isobavachalcone solubility enhancement DMSO ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support: Isobavachalcone Solubility

Here are answers to common questions researchers have when working with this compound.

FAQ 1: What is the typical solvent preparation method for this compound? While exact concentrations are not standardized, published methodologies indicate that this compound is prepared as a stock solution in DMSO and then diluted in the relevant aqueous buffer or culture medium for biological assays [1]. A common practice is to prepare a high-concentration stock (e.g., 10-100 mM) to minimize the final DMSO concentration in cell-based experiments (typically kept below 0.1-1.0% v/v).

FAQ 2: Are DMSO and ethanol both suitable solvents for this compound? Yes, both are considered appropriate. DMSO is the most frequently used solvent for creating concentrated stock solutions due to its high solvating power [1]. Ethanol is also a common solvent for many natural products, including chalcones. The choice might depend on downstream applications, as ethanol can be toxic to cells at lower concentrations than DMSO.

FAQ 3: What should I do if my this compound solution precipitates? Precipitation often occurs when the stock solution is added to an aqueous buffer. To troubleshoot:

  • Confirm Stock Solubility: Ensure the compound is fully dissolved in pure DMSO first by vortexing or brief sonication.
  • Check Dilution Protocol: Always add the DMSO stock to the aqueous medium slowly while vortexing to ensure rapid and even mixing.
  • Consider Solubility Enhancers: If precipitation persists in your experimental setup, you may need to employ advanced formulation strategies. These are areas of active research, as detailed below.

Advanced Solubility Enhancement Strategies

Since this compound is a poorly water-soluble compound, researchers are actively developing advanced techniques to improve its solubility for potential therapeutic applications. The table below summarizes the most prominent strategies.

Strategy Description Key Mechanism
Solid Dispersion [2] Dispersion of the compound in a hydrophilic polymer matrix (e.g., PEG, PVP). Increases surface area and creates an amorphous, high-energy state for faster dissolution.
Nanoparticle Drug Delivery [2] Formulating the compound into nanoparticles. Dramatically increases the surface-area-to-volume ratio, enhancing interaction with the solvent.
Co-amorphous System [2] Creating a single-phase amorphous mixture with a small molecule coformer. Disrupts crystal lattice energy, leading to higher apparent solubility.
Chemical Structure Modification [2] Adding hydrophilic groups (e.g., carboxylate, amine) to the molecule. Alters the intrinsic physicochemical properties of the compound to increase hydrophilicity.
Complexation [3] Forming a coordination complex with a metal ion. Can alter the compound's crystal packing and polarity, improving dissolution.

Proposed Experimental Workflow

For researchers aiming to systematically improve this compound solubility, the following workflow outlines a logical progression of experiments. This diagram summarizes the key stages:

G Start Start: Assess Native Solubility PhysChem Physical/Chemical Modification Start->PhysChem Baseline established Dispersion Solid Dispersion/ Nanoparticulate System PhysChem->Dispersion If further enhancement needed Bioassay In-vitro Bioassay PhysChem->Bioassay Promising modification Dispersion->Bioassay Promising formulation Success Success: Sufficient Solubility & Activity Bioassay->Success Fail Fail: Insufficient Performance Bioassay->Fail Fail->PhysChem Iterate process

Phase 1: Baseline Solubility Assessment

  • Objective: Determine the inherent solubility of this compound in various solvents.
  • Protocol:
    • Prepare a saturated solution by adding an excess of this compound to solvents like DMSO, ethanol, and a relevant aqueous buffer (e.g., PBS, pH 7.4).
    • Agree the mixtures for 24-72 hours at the temperature of interest (e.g., 37°C) in a shaking incubator.
    • Centrifuge the samples at a high speed (e.g., 10,000-15,000 rpm) to separate undissolved compound.
    • Carefully collect the supernatant and dilute it appropriately with a compatible solvent (e.g., methanol).
    • Quantify the concentration using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis or mass spectrometry detector [1].

Phase 2: Physical and Chemical Modification

  • Objective: Enhance solubility through formulation or molecular modification.
  • Protocol (Solid Dispersion):
    • Co-dissolve this compound and a hydrophilic polymer (e.g., PVP-VA64, Soluplus) in a common volatile solvent like methanol or acetone.
    • Remove the solvent rapidly using methods like spray drying or rotary evaporation to form a solid dispersion.
    • Characterize the resulting solid using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the transition to an amorphous state [2].
  • Protocol (Salt/Complex Formation):
    • Based on the compound's functional groups, attempt to form a salt with a pharmaceutically acceptable acid or base.
    • Alternatively, explore complexation with metals (e.g., Fe(III)) as seen in other drug studies [3].
    • Characterize the new solid form and re-assess its solubility per Phase 1.

Phase 3: In-vitro Bioactivity Validation

  • Objective: Confirm that the solubility enhancement method does not impair biological activity.
  • Protocol:
    • Select a relevant bioassay based on the target activity of this compound (e.g., antibacterial assay against S. aureus [1] or an antioxidant assay [4]).
    • Test the formulated this compound alongside a control (e.g., native compound in DMSO) in a dose-response manner.
    • Compare the IC₅₀ or MIC (Minimum Inhibitory Concentration) values to ensure the enhanced formulation retains or improves efficacy [2].

Safety and Best Practices

  • Storage of Stock Solutions: Store DMSO stock solutions in airtight containers at -20°C or below to prevent water absorption, which can lead to precipitation.
  • Quality Control: Periodically check the concentration and stability of your stock solutions using HPLC, especially after long-term storage.
  • Documentation: Meticulously record the final concentration of DMSO or ethanol in all your biological experiments, as these solvents can have cytotoxic or off-target effects at high levels.

References

Isobavachalcone combination therapy synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Key Targets

The synergy of IBC combination therapies mainly works through two core mechanisms:

  • Induction of Ferroptosis: This is a form of iron-dependent, regulated cell death characterized by lipid peroxidation. IBC can sensitize cells to other drugs by promoting the accumulation of reactive oxygen species (ROS) and depleting protective antioxidants like glutathione (GSH) [1] [2].
  • Inhibition of Oncogenic Signaling Pathways: In cancer cells, IBC can block pathways that drive proliferation and survival, such as the AKT/GSK-3β/β-catenin pathway, thereby enhancing the effect of chemotherapeutic agents [3].

The table below summarizes the specific synergistic partners and their observed effects.

Synergistic Partner Disease Model Key Synergistic Effects & Mechanisms Primary Signaling/Ferroptosis Markers Altered
Doxorubicin (DOX) [1] Anaplastic Thyroid Cancer (ATC) Enhances cell growth inhibition; activates ferroptosis. ↓ SLC7A11, GPX4; ↑ ROS, MDA, Iron; ↓ GSH
Amphotericin B (AmB) [2] Cryptococcus neoformans Infection Lowers MIC of AmB; damages fungal cell membrane/wall; modulates host ferroptosis/immune response. ↑ SKN-1, GST-4, GPX-1; ↓ PMK-1; ↑ GSH; ↓ Iron, MDA, ROS
Single Agent (IBC) [3] Colorectal Cancer (CRC) Induces mitochondrial apoptosis; inhibits pro-survival pathways. ↓ p-AKT, p-GSK-3β, β-catenin; ↓ Bcl-2; ↑ Bax; ↑ Cleaved Caspase-3

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to validate IBC's synergistic effects.

Cell Viability and Synergy Assay (CCK-8)

This assay is used to determine the inhibitory effect of drugs on cell viability and to calculate combination indices [1] [3].

  • Key Reagents: CCK-8 kit, cell culture plates, microplate reader.
  • Procedure:
    • Seed cells (e.g., 8505C, CAL62) in a 96-well plate at 5,000 cells/well and culture overnight.
    • Treat cells with serial dilutions of IBC, the partner drug (e.g., Doxorubicin), and their combinations for 48 hours.
    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy: FICI ≤ 0.5 indicates synergy [1] [2].
Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis [3].

  • Key Reagents: FITC Annexin V Apoptosis Detection Kit, flow cytometer.
  • Procedure:
    • Harvest approximately 1x10^5 cells after drug treatment.
    • Wash cells with cold PBS and resuspend in 100 µL of 1X Binding Buffer.
    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
    • Gently vortex and incubate for 15 minutes at room temperature in the dark.
    • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot for Protein Expression

This method detects changes in protein expression of key pathway or ferroptosis markers [1] [3].

  • Key Reagents: RIPA lysis buffer, primary antibodies (e.g., SLC7A11, GPX4, p-AKT, β-catenin), HRP-conjugated secondary antibodies.
  • Procedure:
    • Lyse cells after treatment to extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk for 1 hour.
    • Incubate with primary antibody overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Use an ECL substrate for detection and visualize bands using a chemiluminescence imaging system.

Visualizing the Synergistic Pathways

The following diagrams illustrate the core mechanisms by which IBC exerts its synergistic effects in different contexts.

IBC Synergy in Cancer: Ferroptosis & Apoptosis

This diagram integrates the key findings for IBC's synergistic action with Doxorubicin in cancer cells, highlighting the dual induction of ferroptosis and apoptosis [1] [3].

IBC with Antifungals: Host-Pathogen Interaction

This diagram shows how IBC combined with Amphotericin B works against fungal infections by both targeting the pathogen and modulating the host's response [2].

Frequently Asked Questions (FAQs)

Q1: What is the recommended positive control for confirming ferroptosis in our IBC experiments? A1: The ferroptosis inhibitor Ferrostatin-1 (Fer-1) is an excellent positive control. If Fer-1 significantly rescues the cell death or reduces markers like lipid ROS induced by the IBC combination, it strongly confirms the involvement of ferroptosis [1].

Q2: Our results show high variability in the IC50 of IBC across different cell lines. Is this expected? A2: Yes, this is a common observation. Different cell lines have varying genetic backgrounds and metabolic states. For example, one study found the IC50 of IBC to be 94.98 µM in 8505C cells but 152.5 µM in CAL62 cells (both anaplastic thyroid cancer). Always perform preliminary dose-response curves for each cell line [1].

Q3: How can we determine if the combination of IBC and another drug is truly synergistic and not just additive? A3: You must calculate the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is considered synergistic, 0.5-4.0 additive, and >4.0 antagonistic. This requires testing both drugs alone and in combination across a range of concentrations [2].

Q4: We are working on a cancer model not listed here. What is a promising signaling pathway to investigate for IBC synergy? A4: The AKT/GSK-3β/β-catenin signaling axis is a strong candidate. IBC has been shown to inhibit this pathway in colorectal cancer cells, leading to reduced proliferation and increased apoptosis. This pathway is frequently dysregulated in many cancers, making it a common target [3].

References

Isobavachalcone resistant bacterial strains mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Documented Case of Induced Resistance

A 2025 study induced isobavachalcone-resistant Enterococcus faecalis in vitro and identified underlying genetic mutations through whole-genome sequencing [1].

Identified Mutations in Resistant E. faecalis: The table below lists the proteins found to be mutated in the IBC-resistant strains and their proposed functional roles.

Protein / Gene Primary Function / Biological Process
PurH Bifunctional purine biosynthesis protein; catalyzes steps in purine (ATP, GTP) synthesis [1].
FlgJ Involved in flagellar rod formation and bacterial motility [1].
8 other proteins Various roles in cell wall or cell membrane biogenesis, DNA synthesis, and energy metabolism [1].

Proposed Primary Mechanism: Molecular docking analysis suggests that IBC may bind directly to the PurH protein [1]. As PurH is a key enzyme in the purine biosynthesis pathway, this interaction is a likely mechanism for IBC's antibacterial activity, and mutations in PurH could be a primary resistance route.

Experimental Protocol: Inducing and Studying IBC Resistance

For researchers investigating resistance mechanisms, the following protocol adapted from the cited study provides a methodological starting point.

Objective: To generate IBC-resistant bacterial strains in vitro and identify genetic mutations via whole-genome sequencing.

Workflow Overview: The diagram below outlines the key stages of this experimental process.

Start Start: Select Bacterial Strain A In vitro Induction (Sub-MIC IBC exposure) Start->A B Isolate Resistant Mutants A->B C Whole Genome Sequencing (WGS) B->C D Bioinformatic Analysis (Mutation identification) C->D E Molecular Docking (Potential target validation) D->E End Propose Resistance Mechanism E->End

Detailed Steps:

  • In vitro Induction of Resistance

    • Bacterial Strains: Use clinical isolates or standard laboratory strains (e.g., E. faecalis OG1RF or ATCC29212 as reference) [1].
    • Culture Conditions: Grow bacteria in Mueller-Hinton Broth (MHB) at 37°C with agitation [1].
    • Induction Method: Chronically expose the bacteria to progressively increasing sub-inhibitory concentrations (sub-MIC) of IBC. The specific study used IBC concentrations at and below the MIC to isolate resistant mutants [1].
  • Isolation of Resistant Mutants

    • Plate the IBC-exposed bacterial culture onto agar plates containing IBC at a concentration equal to or higher than the original MIC.
    • Select individual colonies that grow for further analysis.
  • Whole Genome Sequencing (WGS)

    • Prepare genomic DNA from both the resistant mutants and the original, susceptible parent strain (control).
    • Sequence the genomes using a next-generation sequencing platform (e.g., Illumina).
  • Bioinformatic Analysis

    • Map the sequenced reads from the resistant mutants to the reference genome of the parent strain.
    • Identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but absent in the parent strain.
    • Annotate the mutated genes to determine their biological functions.

Frequently Asked Questions (FAQs)

Q1: Is bacterial resistance to IBC a common clinical concern? A1: Currently, there are no reports of widespread clinical resistance to IBC. The documented evidence is from a single laboratory study that artificially induced resistance in E. faecalis [1]. Its significance in clinical or natural settings remains unknown.

Q2: What is the most likely mechanism of action for IBC? A2: While the specific target may vary by bacterial species, the predominant evidence points to membrane disruption as a key mechanism [2]. IBC increases bacterial membrane permeability, leading to leakage of cellular contents and cell death. The identification of PurH as a potential target suggests it may have multiple mechanisms [1].

Q3: Does IBC work against antibiotic-resistant bacteria like MRSA? A3: Yes, numerous studies confirm that IBC exhibits potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), with MIC values in the low µg/mL range [2].

References

Isobavachalcone assay interference troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Potential Interference

Understanding IBC's multifaceted biological activities is crucial for anticipating and troubleshooting assay interference.

Mechanism of Action Experimental System Key Findings / Potential Interference
NF-κB Pathway Inhibition [1] TNF-α-induced HUVECs Reduces ICAM-1/VCAM-1; inhibits p65 phosphorylation & IκB-α degradation [1].
Antibacterial (Membrane Disruption) [2] Gram-positive bacteria (e.g., S. aureus) Disrupts bacterial membrane (PI/SYTO9 uptake); potent vs. MRSA (MIC 3.12 µg/mL) [2].
Inhibition of Biofilm Formation [3] [2] E. faecalis, S. aureus Inhibits >50% biofilm formation at sub-MIC (0.78 µg/mL); similar to vancomycin [2].
Induction of Oxidative Stress [4] Pancreatic cancer cells (Panc-02) Increases ROS production, inducing apoptosis [4].
Antifungal Synergy [5] C. neoformans & Amphotericin B 4 µg/mL IBC lowers AmB MIC fourfold; confounds AmB-only control interpretation [5].

The following diagram summarizes the primary signaling pathways through which IBC exerts its effects, based on data from the search results.

G TNFα TNF-α Stimulus NFkB NF-κB Pathway TNFα->NFkB Activates LPS LPS Stimulus LPS->NFkB Activates IBC Isobavachalcone (IBC) IBC->NFkB Inhibits ROS Reactive Oxygen Species (ROS) IBC->ROS Increases Membrane Bacterial Membrane Disruption IBC->Membrane Causes FungalMem Fungal Membrane/Cell Wall Damage IBC->FungalMem Synergizes with AmB InflamCytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->InflamCytokines Upregulates AdhesionMols Adhesion Molecules (ICAM-1, VCAM-1) NFkB->AdhesionMols Upregulates Apoptosis Apoptosis Induction ROS->Apoptosis Induces Biofilm Inhibition of Biofilm Formation Membrane->Biofilm Contributes to

Key Experimental Data for Reference

Familiarity with IBC's effective concentrations in various assays is fundamental for validating your experimental conditions.

Assay Type Effective Concentration Experimental System / Cell Type Key Parameter / Note
Cell Viability [1] Up to 50 µM HUVECs >90% cell viability; determine non-toxic conc. for assays [1].
Anti-inflammatory [1] 20 - 50 µM TNF-α-induced HUVECs Dose-dependent ↓ ICAM-1/VCAM-1 protein [1].
Anti-inflammatory [6] 5 µM LPS-induced BV-2 microglia ↓ iNOS, TNF-α, IL-6, IL-1β mRNA [6].
Antibacterial (MIC) [2] 1.56 - 3.12 µg/mL (~4.5 - 9 µM) S. aureus (MSSA/MRSA) Broth microdilution, resazurin indicator [2].
Antibacterial (MIC) [3] 6.25 - 12.5 µM Clinical E. faecalis isolates Broth microdilution [3].
Antibiofilm (MBIC50) [2] 0.78 µg/mL (~2.2 µM) S. aureus (MSSA/MRSA) Inhibited >50% biofilm formation [2].
Antifungal (Synergy) [5] 4 µg/mL (~11.5 µM) C. neoformans with AmB Lowered AmB MIC from 1 to 0.25 µg/mL [5].

Detailed Experimental Protocols

Here are summarized methodologies for key assays from the search results to help you replicate and control your experiments.

Monocyte Adhesion Assay

This protocol is used to study the anti-inflammatory effects of IBC in a cellular context [1].

  • Cell Culture: Grow Human Umbilical Vein Endothelial Cells (HUVECs) in EBM-2 medium to form a confluent monolayer.
  • Pre-treatment: Pre-incubate HUVECs with IBC (e.g., 50 µM) for 30 minutes.
  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4 hours. Co-treatment with IBC should be maintained during this step.
  • Monocyte Labeling: Incubate THP-1 monocytic cells with a fluorescent CellTracker dye (e.g., from Invitrogen) for 15 minutes at 37°C.
  • Adhesion Phase: Add the fluorescently labeled THP-1 cells to the HUVEC monolayer and allow them to adhere for 2 hours.
  • Wash and Quantification: Gently wash off non-adherent monocytes. Quantify the number of adherent monocytes by measuring the fluorescence intensity.
Time-Kill Curve Assay

This assay evaluates the bactericidal kinetics of IBC against planktonic cells [3].

  • Inoculum Preparation: Dilute an overnight culture of bacteria (e.g., E. faecalis) to a density of approximately 1 × 10⁵ CFU/mL in a suitable broth (e.g., YPD for fungi, MHB for bacteria).
  • Drug Addition: Add IBC at the desired concentration (e.g., 1x MIC, 2x MIC) to the bacterial suspension.
  • Incubation and Sampling: Incubate the culture at 37°C with shaking. At predetermined time intervals (e.g., every 2 hours over 24 hours), remove samples.
  • Viable Count: Serially dilute the samples, spot them onto agar plates, and incubate them to allow colony formation. Count the colonies and plot the log CFU/mL against time to generate the kill curve.

Frequently Asked Questions (FAQs)

Q1: My IBC solution is precipitating in the aqueous cell culture medium. How can I resolve this? A1: IBC has limited solubility in water. The standard method used in the search results is to first prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO [1] [3] [2]. This stock is then diluted into the aqueous culture medium. The final DMSO concentration should be kept low (typically ≤0.5-1%) to avoid solvent toxicity, which must be confirmed with a vehicle control in your assay [2].

Q2: I'm seeing cytotoxic effects in my cell lines. What is a safe starting concentration for IBC? A2: Cytotoxicity is cell-type dependent. In HUVECs, concentrations up to 50 µM maintained over 90% cell viability [1]. However, in other lines like pancreatic cancer cells (Panc-02), IBC is intended to induce cell death [4]. It is critical to:

  • Perform a dose-response cell viability assay (e.g., CCK-8, MTT) for your specific cell line.
  • Begin testing with a wide range of concentrations (e.g., 1-100 µM) to establish the therapeutic window for your specific application.

Q3: Could IBC's antibacterial properties interfere with my experiments that are not focused on infection? A3: Yes, this is a critical consideration. IBC is potently antibacterial against Gram-positive bacteria, including MRSA and E. faecalis, at low µM concentrations [3] [2]. If your cell culture becomes contaminated with even low levels of these bacteria, IBC could suppress their growth, potentially confounding results related to cell health or inflammation without your knowledge. Maintaining strict sterile technique is paramount.

Q4: How can I confirm that IBC is working via the NF-κB pathway in my model system? A4: To directly confirm the mechanism, you can incorporate the following endpoints into your experiment, as demonstrated in the research [1] [6]:

  • Western Blot: Measure the phosphorylation status of the NF-κB p65 subunit and the degradation of its inhibitor, IκB-α, in cytosolic and nuclear fractions.
  • ELISA/qPCR: Quantify the downstream products of NF-κB signaling, such as the reduction in pro-inflammatory cytokines (IL-6, IL-1β) or adhesion molecules (ICAM-1, VCAM-1).

References

Isobavachalcone NF-κB pathway inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for IBC's NF-κB Inhibition

Experimental Model Inducer / Disease Context Key Findings on NF-κB Inhibition Measured Outcomes
Mouse Microglia (BV-2 cells) [1] [2] LPS (inflammation) Inhibited LPS-induced nuclear transfer of NF-κB p65 subunit [1] [2]. ↓ Inflammatory cytokines (IL-6, IL-1β) [1] [2]
MPTP-induced Parkinson's Mouse Model [1] [2] MPTP (Neurodegeneration) Attentuated PD symptoms, reduced microglial activation in the brain [1] [2]. ↑ Motor coordination; ↓ Neuronal necrosis [1] [2]
Human Umbilical Vein Endothelial Cells (HUVECs) [3] TNF-α (Vascular inflammation) Decreased phosphorylation of NF-κB p65 subunit; Prevented IκB-α degradation [3]. ↓ Expression of adhesion molecules (ICAM-1, VCAM-1); ↓ Monocyte adhesion [3]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key methodologies used in the cited studies.

In Vitro Protocol: Microglial Cells [1] [2]

This protocol is used to study neuroinflammation and its inhibition.

  • Cell Line: Mouse microglial cells (BV-2).
  • Inflammation Induction: Cells are stimulated with Lipopolysaccharide (LPS) at a final concentration of 0.1 μg/ml.
  • IBC Treatment: Co-treatment with isobavachalcone (typical final concentration of 5 μM).
  • Key Readouts:
    • Nuclear Translocation Assay: After 45 minutes of treatment, the cellular location of the NF-κB p65 subunit is visualized using immunofluorescence with an antibody against p65 and a DAPI nuclear counterstain. IBC treatment inhibits the transfer of p65 from the cytoplasm to the nucleus [1] [2].
    • Gene Expression Analysis: After 8 hours of treatment, mRNA is extracted. The expression of inflammatory cytokines (IL-6, IL-1β, TNF-α, iNOS) is measured using real-time quantitative PCR with specific primers [2].
    • Protein Secretion: After 24 hours, the concentrations of NO, TNF-α, and IL-6 in the culture medium are determined using the Griess method and ELISA kits, respectively [2].
In Vivo Protocol: Parkinson's Disease Model [1] [2]

This model tests the therapeutic potential of IBC in a whole-organism context.

  • Animals: Male C57BL/6 mice.
  • PD Model Induction: Parkinson's disease is induced by intraperitoneal injection of MPTP (20 mg/kg), administered four times with 2-hour intervals.
  • IBC Treatment: IBC (at 10 or 50 mg/kg/day) is administered by gavage for 7 days, starting 1 hour after the first MPTP injection.
  • Key Readouts:
    • Behavioral Test: Motor coordination and balance are assessed using a Rota-rod test, where the mouse's residence time on a rotating rod is recorded [2].
    • Tissue Analysis: Post-sacrifice, brain tissues are analyzed. Immunofluorescence with an anti-Tyrosine Hydroxylase (TH) antibody assesses the survival of dopaminergic neurons. Immunohistochemistry with an anti-Iba1 antibody evaluates the activation state of microglia [1] [2].
    • Cytokine Measurement: The expression levels of IL-6 and IL-1β in the brain are measured [1].
In Vitro Protocol: Vascular Inflammation Model [3]

This protocol investigates IBC's effect on endothelial inflammation, a key early step in atherosclerosis.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Inflammation Induction: Cells are stimulated with Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/ml.
  • IBC Treatment: Pre-incubation with IBC (10, 20, and 50 μM) for 30 minutes before TNF-α stimulation.
  • Key Readouts:
    • Western Blot Analysis: Protein expression of ICAM-1, VCAM-1, phospho-p65 (Ser536), and total IκB-α is analyzed. IBC treatment reduces the TNF-α-induced phosphorylation of p65 and prevents the degradation of IκB-α [3].
    • Functional Adhesion Assay: A monocyte adhesion assay is performed using fluorescence-labeled THP-1 cells (a human monocyte line) to confirm the functional consequence of reduced adhesion molecule expression [3].

NF-κB Pathway Inhibition Mechanism

The following diagram illustrates the molecular mechanism by which IBC inhibits the NF-κB pathway, as demonstrated across these studies. The dotted line and red "stop" symbol indicate the points of inhibition.

G This compound Inhibits NF-κB Activation Pathway LPS_TNFA Inflammatory Stimulus (LPS or TNF-α) IKK_complex IKK Complex Activation LPS_TNFA->IKK_complex IkB_deg IκB-α Phosphorylation & Degradation IKK_complex->IkB_deg NFkB_free NF-κB (p65/p50) Released IkB_deg->NFkB_free NFkB_inactive Inactive NF-κB (p65/p50) Cytoplasmic Complex NFkB_inactive->IkB_deg NFkB_nuclear NF-κB Nuclear Translocation NFkB_free->NFkB_nuclear GeneTranscription Pro-Inflammatory Gene Transcription (IL-6, IL-1β, ICAM-1, VCAM-1) NFkB_nuclear->GeneTranscription IBC_inhibition1 This compound (IBC) Inhibits Inhibition_symbol1 IBC_inhibition1->Inhibition_symbol1 IBC_inhibition2 This compound (IBC) Inhibits Inhibition_symbol2 IBC_inhibition2->Inhibition_symbol2 Inhibition_symbol1->IKK_complex Inhibition_symbol2->NFkB_nuclear

The experimental data consistently shows that this compound is a promising natural compound for targeting NF-κB-driven inflammation in neurological and vascular diseases.

References

Isobavachalcone PI3K-AKT signaling confirmation osteoarthritis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

The core experimental findings from recent studies are summarized in the following tables.

Table 1: Key In Vitro Findings for IBC in OA Models

Experimental Model Treatment Conditions Key Measured Outcomes Observed Effect of IBC Proposed Mechanism

| TNF-α stimulated MH7A cells (human synovial cell line) [1] | - IBC (various conc.)

  • TNF-α (stimulant) | - Cell proliferation, migration, invasion
  • Apoptosis
  • Intracellular ROS & mitochondrial membrane potential
  • Protein phosphorylation (p-PI3K, p-AKT) | - Inhibited proliferation, migration, invasion
  • Promoted apoptosis
  • Increased ROS; Reduced mitochondrial membrane potential
  • ↓ p-PI3K, p-AKT | Suppression of PI3K/AKT signaling pathway | | IL-1β stimulated chondrocytes (mimicking OA) [2] | - IBC (various conc.)
  • IL-1β (stimulant) | - Expression of inflammatory factors (IL-6, COX-2, iNOS)
  • Cartilage degradation enzymes (MMP-13, ADAMTS-5)
  • Protein expression (p-PI3K, p-AKT, p-NF-κB p65) | - ↓ Inflammatory factors
  • ↓ Cartilage degradation enzymes
  • ↓ p-PI3K, p-AKT, p-NF-κB p65 | Inhibition of PI3K/AKT/NF-κB signaling axis |

Table 2: Key In Vivo Findings for IBC in OA Models

Animal Model IBC Administration Key Measured Outcomes Observed Effect of IBC

| Collagen-Induced Arthritis (CIA) Rats [1] | Oral administration | - Paw swelling

  • Arthritis severity score | - Significantly reduced paw swelling and arthritis index | | Surgically-Induced OA Mice (DMM model) [2] | Intra-articular injection | - Cartilage degradation (OARSI score)
  • Osteophyte formation
  • Immunostaining for p-AKT and p-NF-κB p65 in cartilage | - Attenuated cartilage erosion and osteophyte formation
  • Reduced staining intensity for p-AKT and p-NF-κB p65 |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies.

1. Network Pharmacology & Molecular Docking [2] [1]

  • Target Prediction: Potential IBC targets were predicted using SwissTargetPrediction. OA-related targets were collected from GeneCards and OMIM databases.
  • Network Construction: The overlapping targets of IBC and OA were used to construct a Protein-Protein Interaction (PPI) network using the STRING database and visualized with Cytoscape software.
  • Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were performed on the core targets using R software to identify involved biological processes and signaling pathways.
  • Molecular Docking: The 3D structure of IBC was obtained from PubChem. Crystal structures of key proteins (e.g., PI3K, AKT) were downloaded from the PDB database. Docking simulations were performed using software like AutoDock Vina to predict binding affinity and pose.

2. In Vitro Cell Culture Experiments [2] [1]

  • Cell Lines: Used human chondrocyte cell lines or the human synovial cell line MH7A.
  • OA Modeling: Cells were stimulated with IL-1β (10-20 ng/mL) or TNF-α (10 ng/mL) to mimic an inflammatory OA environment.
  • IBC Treatment: Cells were pre-treated with IBC (typical concentrations of 2.5, 5, 10 μM) for 2 hours before inflammatory stimulation.
  • Viability Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) after 24 or 48 hours of IBC treatment.
  • Protein Analysis: Protein expression and phosphorylation levels (e.g., p-PI3K, p-AKT) were measured by Western Blot.
  • Gene Expression: mRNA levels of inflammatory factors and catabolic enzymes were quantified using Real-Time Quantitative PCR (RT-qPCR).

3. In Vivo Animal Experiments [2] [1]

  • OA Models:
    • Collagen-Induced Arthritis (CIA): Rats were immunized with bovine type II collagen.
    • Destabilization of the Medial Meniscus (DMM): Surgery was performed on mice to induce OA.
  • IBC Administration:
    • For CIA rats: IBC (20 mg/kg) was administered orally daily.
    • For DMM mice: IBC (20 μM in 10 μL) was administered via intra-articular injection once a week.
  • Assessment:
    • Clinical Scoring: Paw swelling and arthritis index were regularly evaluated.
    • Histopathology: After sacrifice, joint tissues were sectioned, stained with Safranin O/Fast Green, and scored using the OARSI grading system to assess cartilage damage.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed mechanism of IBC and the experimental workflow used for validation.

IBC IBC PI3K PI3K IBC->PI3K Inhibits AKT AKT PI3K->AKT Activates NFkB NFkB AKT->NFkB Activates Inflammation Inflammation NFkB->Inflammation Degradation Degradation NFkB->Degradation Symptoms Symptoms Inflammation->Symptoms Degradation->Symptoms

Diagram 1: Proposed Mechanism of IBC in Osteoarthritis. Experimental studies indicate that Isobavachalcone (IBC) inhibits the activation of the PI3K and AKT proteins. This inhibition reduces the activity of the downstream transcription factor NF-κB, leading to decreased expression of inflammatory cytokines and cartilage-degrading enzymes. This cascade ultimately alleviates the symptoms and progression of osteoarthritis [2] [1].

Start 1. Hypothesis & Target Prediction A Network Pharmacology & Molecular Docking Start->A B In Vitro Validation (Cell Culture Assays) A->B Identifies core targets & pathways C In Vivo Validation (Animal Models) B->C Confirms cellular efficacy & mechanism End Mechanism Confirmation C->End Validates therapeutic effect in whole organism

Diagram 2: Integrated Experimental Workflow. This flow chart outlines the multi-disciplinary strategy used to confirm IBC's mechanism of action, combining computational prediction with experimental biology [2] [1].

Interpretation and Research Implications

The data from these integrated studies strongly suggests that IBC is a promising multi-target agent for OA therapy. Its action converges on the inhibition of the PI3K/AKT pathway, a critical signaling hub in OA pathogenesis that regulates inflammation, cell survival, and cartilage metabolism [3] [4] [5].

  • Mechanistic Insight: The research confirms that IBC doesn't just block one protein but modulates a key pathogenic pathway.
  • Therapeutic Potential: As a naturally derived prenylated chalcone, IBC offers a potential alternative to conventional drugs, with early evidence showing efficacy in both synovial cells and chondrocytes [6].
  • Research Application: The outlined protocols provide a robust framework for validating the mechanism of other natural products.

References

Isobavachalcone antifungal comparison chemical pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antifungal Efficacy

The table below summarizes key efficacy data for Isobavachalcone compared to common chemical fungicides, based on controlled laboratory and field studies.

Antifungal Agent Target Pathogen / Disease Key Efficacy Metrics Reported Experimental Context
This compound (IBC) Candida albicans MIC: 8 μg/mL; MFC~90~: 32 μg/mL [1]. In vitro assay against standard strain SC5314 [1].
Candida albicans Biofilms Inhibits formation and disperses mature biofilms at 32 μg/mL [1]. In vitro biofilm analysis using crystal violet staining, CLSM, and FESEM [1].
Tea Blister Blight Field control effect: 61.7% - 70.5% [2]. Field trials comparing IBC and IBC+COS (chitosan oligosaccharides) [2].
Chemical Pesticide (Pyraclostrobin) Tea Blister Blight Field control effect: ~64.9% [2]. Field trials used as a positive control [2].

Detailed Experimental Protocols

To ensure the reproducibility of the data, here are the detailed methodologies for the key experiments cited in the comparison.

  • Determination of Minimum Inhibitory Concentration (MIC)
    • Procedure: The MIC of IBC against C. albicans SC5314 was determined using the Clinical and Laboratory Standards Institute (CLSI) M27-A2 standard method with minor modifications. A fungal suspension was prepared to a concentration of 1 × 10⁴ CFU/mL in RPMI-1640 medium. This was transferred to a 96-well microplate, and IBC was added to achieve a final concentration range. After incubation at 30°C for 22-24 hours, the optical density at 600 nm was measured. The MIC is defined as the lowest concentration that inhibits visible growth [1].
  • Assessment of Antibiofilm Activity
    • Procedure: The inhibition of biofilm formation and the dispersal of mature biofilms were assessed. Biofilms were formed and then treated with IBC. The extent of biofilm formation and dispersal was quantified using crystal violet staining. Further visualization and analysis of the biofilm structure and cell viability within the biofilms were performed using Confocal Laser Scanning Microscopy (CLSM) and Field Emission Scanning Electron Microscopy (FESEM) [1].
  • Field Trial for Plant Disease Control
    • Procedure: The field control efficacy of IBC against tea blister blight was evaluated by conducting foliar applications of IBC at various dilution ratios on tea plants in a natural setting. The percent disease index (PDI) was calculated for treated and control groups. The control effect was then determined as a percentage comparison to the untreated control group [2].

Mechanisms of Antifungal Action

This compound attacks fungal cells through multiple mechanisms simultaneously, which is a key advantage in overcoming and preventing resistance. The following diagram synthesizes these mechanisms into a unified pathway.

G cluster_membrane Membrane & Cell Wall Disruption cluster_metabolism Metabolic Inhibition IBC This compound (IBC) MemDis Disrupts integrity of cell membrane IBC->MemDis In vitro & RNA-seq Enolase Inhibits Eno1 (enolase enzyme) IBC->Enolase Enzyme activity assays Biofilm Disperses established biofilms IBC->Biofilm CLSM & FESEM analysis CellWall Alters cell wall synthesis genes MemDis->CellWall Apop Induces apoptosis and cell death CellWall->Apop ATP Reduces energy (ATP) production Glycolysis Suppresses glycolytic pathway Enolase->Glycolysis Glycolysis->ATP subcluster_biofilm subcluster_biofilm

The multi-target mechanism of IBC, as illustrated above, contrasts with many single-site chemical fungicides, making it a compelling candidate for managing resistant fungal infections.

Overall Advantages and Considerations

Based on the available data, here is a summary of how IBC compares to conventional chemical options:

Feature This compound (IBC) Conventional Chemical Pesticides
Mechanism of Action Multi-target [3] [1] Often single-target
Resistance Risk Lower (presumed) Higher
Origin & Profile Natural compound, generally lower toxicity [4] Synthetic
Supply Challenge Yes (limited natural sources) [5] No (established synthesis)
Spectrum of Activity Potent against planktonic cells and biofilms of C. albicans [1] Varies by class

How to Interpret the Data for Your Research

  • For Drug Development Professionals: IBC's ability to target enolase, a key glycolytic enzyme, and its effectiveness against biofilms represent novel avenues for antifungal drug discovery, particularly for invasive candidiasis [3] [1].
  • For Agricultural Scientists: The successful field application of IBC against tea blister blight demonstrates its potential as a botanical fungicide. Its activity can be enhanced when combined with natural elicitors like chitosan oligosaccharides, offering an integrated pest management strategy [2].

References

Isobavachalcone antibacterial spectrum Gram-positive vs Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum of Isobavachalcone

Extensive research confirms that IBC's antibacterial activity is predominantly effective against Gram-positive pathogens, as summarized in the following table.

Bacterial Category Pathogen Examples Activity (MIC range) Key Findings
Gram-positive Staphylococcus aureus (MSSA, MRSA) [1] [2] [3] MIC: 1.56–6.25 µg/mL (approx. 4.8–19.2 µM) [1] [2] [3] Potent activity against antibiotic-resistant strains like MRSA [1] [2].
Enterococcus faecalis (clinical isolates) [4] MIC: 6.25–12.5 µM [4] Active against 220 clinical strains from a Chinese hospital [4].
Clostridium difficile [5] [6] MIC: 4 µg/mL [5] [6] Rapid bactericidal effect, superior to vancomycin in a mouse model [5] [6].
Mycobacterium tuberculosis [1] [2] MIC: 64 µg/mL [1] [2] Also active against M. avium and M. kansasii [1] [2].
Gram-negative E. coli, P. aeruginosa, K. pneumoniae [1] [2] [3] MIC > 400 µg/mL [1] [2] [3] Inactive at concentrations effective for Gram-positive bacteria [1] [2] [3].

Mechanism of Action and Spectrum Explanation

The selective activity of IBC against Gram-positive bacteria is primarily attributed to its mechanism of action and the structural differences in bacterial cell envelopes.

IBC This compound (IBC) Target Primarily Targets Cell Membrane IBC->Target Effect Membrane Disruption Target->Effect GramPos Gram-Positive Bacteria (Thick PG layer, no OM) Effect->GramPos GramNeg Gram-Negative Bacteria (Thin PG layer + Outer Membrane) Effect->GramNeg OutcomePos Outcome: Cell Death (Effective) GramPos->OutcomePos Barrier Outer Membrane Barrier (LPS, Porins) GramNeg->Barrier OutcomeNeg Outcome: No Effect (Ineffective) Barrier->OutcomeNeg

The diagram illustrates that IBC's action on the cell membrane is effective against Gram-positive bacteria but blocked by the outer membrane of Gram-negatives. Key experimental evidence supporting this mechanism includes:

  • Membrane Integrity Disruption: Studies using fluorescence microscopy with dyes like propidium iodide (PI) and SYTO9 showed that IBC compromises the bacterial membrane, allowing PI to enter and stain the DNA, which is a hallmark of membrane damage [1] [2].
  • Visual Evidence: Scanning Electron Microscopy (SEM) images of C. difficile treated with IBC visually confirm the loss of cellular integrity and membrane damage [5] [6].
  • Resistance Genetics: Research on IBC-resistant E. faecalis revealed mutations in genes related to cell wall and cell membrane biogenesis, further supporting the membrane as a primary target [4].

Key Experimental Protocols for Reference

To evaluate IBC's activity, researchers employ standardized microbiological techniques. Here are the core methodologies from the cited studies:

  • Broth Microdilution for MIC (Minimum Inhibitory Concentration) [4] [1] [2]

    • Principle: Determine the lowest concentration of IBC that visually inhibits bacterial growth.
    • Procedure: Two-fold serial dilutions of IBC are prepared in a broth medium in 96-well plates. Each well is inoculated with a standardized bacterial suspension (~5 × 10⁵ CFU/mL). Plates are incubated at 37°C for 16-24 hours. The MIC is the lowest concentration with no visible growth, often confirmed using resazurin, a metabolic dye that changes color in the presence of growing cells [1] [2].
  • Time-Kill Assay [4]

    • Principle: Assess the bactericidal kinetics and speed of killing.
    • Procedure: Bacteria in a growth medium are exposed to IBC at concentrations like 1x or 4x MIC. Samples are taken at predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours), diluted, and plated on agar to count viable colonies (CFU/mL). A rapid decline in CFU count over time indicates a swift bactericidal effect.
  • Biofilm Inhibition Assay [4] [1] [2]

    • Principle: Measure the ability of IBC to prevent biofilm formation at sub-MIC concentrations.
    • Procedure: Bacterial cells are incubated in media that promote biofilm formation (e.g., TSB with glucose) in the presence of IBC. After 24 hours, non-adherent cells are washed away, and the remaining biofilm biomass is quantified using crystal violet staining. The Minimum Biofilm Inhibitory Concentration (MBIC) is reported.
  • Checkerboard Synergy Assay [1] [2]

    • Principle: Determine if IBC acts synergistically with conventional antibiotics.
    • Procedure: Two antibiotics (e.g., IBC and vancomycin) are diluted in a two-dimensional checkerboard pattern in a microtiter plate. After inoculation and incubation, the Fractional Inhibitory Concentration Index (FICI) is calculated. A FICI of ≤0.5 indicates synergy.

References

Isobavachalcone in vivo validation 5xFAD mouse model

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on IBC in 5xFAD Mice

The table below summarizes the key in vivo findings from a study where 5xFAD mice were treated with IBC for two months [1].

Parameter Investigated Experimental Method Key Finding Dose Dependency
Cognitive Function Radial Arm Maze, Open Field Test Significant improvement in memory and reduction in anxiety-like behavior [1]. Yes (25 & 50 mg/kg)
Motor Performance Rotarod Test Improved motor coordination and learning [1]. Yes (25 & 50 mg/kg)
Amyloid-Beta (Aβ) Pathology Immunohistochemistry, ELISA Significant reduction in brain Aβ levels [1]. Yes (25 & 50 mg/kg)
Neuroinflammation Immunohistochemistry, Western Blot Decreased expression of markers like NLRP3, ASC, and Caspase-1 [1]. Yes (25 & 50 mg/kg)
Autophagy Activation Western Blot Upregulation of autophagic proteins (e.g., Becn1, Atg5, Atg7) [1]. Yes (25 & 50 mg/kg)

Detailed Experimental Protocols

To help you evaluate and potentially replicate the findings, here is a detailed breakdown of the core methodologies used in the cited study [1].

  • 1. Animal Model and Treatment

    • Mouse Model: The study used the 5xFAD transgenic mouse model, which carries five familial AD mutations and exhibits robust amyloid pathology [1].
    • Treatment Regimen: IBC was administered to the mice for two months at two dose levels: 25 mg/kg and 50 mg/kg [1]. The specific route of administration (e.g., oral gavage, intraperitoneal injection) was not detailed in the available abstract.
  • 2. Behavioral Assessments

    • Radial Arm Maze: This test was used to assess spatial working memory and reference memory. Mice are placed in a maze with multiple arms, some baited with food. Improved performance (fewer errors, faster retrieval) indicates enhanced memory [1].
    • Open Field Test: Used to evaluate locomotor activity and anxiety-like behavior. Mice are placed in a novel, open arena. Increased time spent in the center of the arena is interpreted as reduced anxiety [1].
    • Rotarod Test: Measures motor coordination, balance, and motor learning. Mice are placed on a rotating rod, and the latency to fall is recorded. An increased latency indicates improved motor performance [1].
  • 3. Biochemical and Molecular Analyses

    • Protein Analysis (Western Blot, Immunohistochemistry): These techniques were used to measure the levels of specific proteins in brain tissues. This included proteins related to autophagy (Becn1, Atg5, Atg7), neuroinflammation (NLRP3, ASC, Caspase-1), and neuronal health (NeuN) [1].
    • Amyloid-Beta Quantification (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) was used to quantitatively measure the concentration of Aβ peptides in brain homogenates [1].
    • Statistical Analysis: Data from all experiments were analyzed using one-way ANOVA followed by post-hoc Bonferroni tests to determine statistical significance between treatment groups and controls [1].

Mechanism of Action: IBC in Alzheimer's Pathology

The study proposed that IBC's beneficial effects occur through a multi-targeted mechanism, primarily by activating autophagy. The diagram below illustrates this proposed signaling pathway.

IBC IBC CAMKK2 CAMKK2 IBC->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Phosphorylates pAMPK pAMPK AMPK->pAMPK Autophagy Autophagy pAMPK->Autophagy Induces NLRP3_Inflammasome NLRP3_Inflammasome Autophagy->NLRP3_Inflammasome Inhibits AB_Clearance AB_Clearance Autophagy->AB_Clearance Promotes Neuroinflammation Neuroinflammation NLRP3_Inflammasome->Neuroinflammation Cognitive_Improvement Cognitive_Improvement Neuroinflammation->Cognitive_Improvement Impairs AB_Plaques AB_Plaques AB_Clearance->AB_Plaques Reduces AB_Clearance->Cognitive_Improvement Contributes to AB_Plaques->NLRP3_Inflammasome Activates

The proposed mechanism involves two key parallel processes [1]:

  • Autophagy Induction and Aβ Clearance: IBC activates the CAMKK2/AMPK signaling pathway, a key regulator of cellular energy. This activation induces autophagy, the cell's waste-clearing process, which promotes the clearance of toxic Aβ peptides [1].
  • Suppression of Neuroinflammation: IBC-induced autophagy also inhibits the activation of the NLRP3 inflammasome, a complex that drives inflammatory responses in the brain. By clearing cellular debris (a trigger for NLRP3), autophagy helps reduce the release of pro-inflammatory cytokines [1].

Interpretation and Research Context

  • Strengths of the Evidence: The data presented provide a compelling multi-faceted case for IBC's efficacy, showing improvements from behavior down to molecular pathology via a plausible dual-target mechanism [1].
  • The 5xFAD Model Context: The 5xFAD model is known for early and aggressive amyloid deposition, accompanied by significant gliosis (activation of microglia and astrocytes) and neuronal loss [2] [3] [4]. IBC's success in this model suggests it is effective even in a context of severe, rapidly progressing pathology.
  • A Note on Translational Value: While the 5xFAD model is invaluable for research, it models early-onset, familial AD driven by amyloid overexpression. The translational success of any therapy to the more common late-onset AD in humans remains a challenge in the field [2] [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

324.13615911 Da

Monoisotopic Mass

324.13615911 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZWO2SC993A

Other CAS

54676-49-2

Wikipedia

Isobavachalcone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023
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7: Rong Y, Wu J, Liu X, Zhao B, Wang Z. Study on structural and spectral properties of isobavachalcone and 4-hydroxyderricin by computational method. Spectrochim Acta A Mol Biomol Spectrosc. 2014 May 21;126:254-9. doi: 10.1016/j.saa.2014.02.013. Epub 2014 Feb 18. PubMed PMID: 24607475.
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